molecular formula C9H9NO2 B194374 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one CAS No. 52749-50-5

8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

货号: B194374
CAS 编号: 52749-50-5
分子量: 163.17 g/mol
InChI 键: UDKMDIKMJWOSJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A metabolite of Aripiprazole

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMDIKMJWOSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296227
Record name 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52749-50-5
Record name 52749-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details the primary synthetic routes, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound, also known as 8-hydroxy-melilotic acid amide, is a bicyclic scaffold incorporating a phenol, a secondary amine, and a lactam. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. Its structure is related to other quinoline and dihydroquinolinone derivatives that have shown a wide range of pharmacological properties. This guide will focus on the practical synthesis of this target molecule.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through two primary strategies:

  • Modification of a Pre-existing Quinoline Core: This approach typically involves the synthesis of an 8-hydroxy-quinolin-2(1H)-one intermediate, followed by the selective reduction of the 3,4-double bond.

  • Intramolecular Cyclization of an Acyclic Precursor: This strategy involves the formation of the dihydroquinolinone ring system from a suitably substituted aniline derivative.

This guide will detail a prominent and effective method based on the first strategy, which involves the catalytic hydrogenation of an O-protected 8-hydroxyquinolin-2(1H)-one.

Method 1: Catalytic Hydrogenation of 8-Benzyloxyquinolin-2(1H)-one

This two-step method is a reliable route to this compound, involving the protection of the phenolic hydroxyl group, followed by catalytic hydrogenation which simultaneously reduces the C3-C4 double bond and removes the benzyl protecting group.

Logical Workflow

Synthesis_Workflow Start 8-Hydroxyquinolin-2(1H)-one Step1 Protection of Hydroxyl Group (Benzylation) Start->Step1 Intermediate 8-Benzyloxyquinolin-2(1H)-one Step1->Intermediate Step2 Catalytic Hydrogenation (Reduction and Deprotection) Intermediate->Step2 End This compound Step2->End

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 8-Benzyloxyquinolin-2(1H)-one

This initial step involves the protection of the phenolic hydroxyl group of 8-hydroxyquinolin-2(1H)-one as a benzyl ether. This is crucial to prevent side reactions during the subsequent reduction step.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_products Products r1 8-Hydroxyquinolin-2(1H)-one Reaction + r1->Reaction r2 Benzyl Bromide r2->Reaction r3 Potassium Carbonate r3->Reaction p1 8-Benzyloxyquinolin-2(1H)-one p2 Potassium Bromide p3 Potassium Bicarbonate Reaction->p1 Reaction->p2 Reaction->p3

Caption: Benzylation of 8-Hydroxyquinolin-2(1H)-one.

Procedure:

  • To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure 8-benzyloxyquinolin-2(1H)-one.

Quantitative Data Summary:

ParameterValue
Typical Scale1-10 g
SolventDMF or Acetone
BasePotassium Carbonate
Temperature60-80 °C
Reaction Time4-6 hours
Typical Yield85-95%
Step 2: Catalytic Hydrogenation to this compound

In this final step, the 8-benzyloxyquinolin-2(1H)-one intermediate is subjected to catalytic hydrogenation. This reaction achieves two transformations in a single step: the reduction of the C3-C4 double bond and the deprotection of the benzyl ether to reveal the free hydroxyl group.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_products Products r1 8-Benzyloxyquinolin-2(1H)-one Reaction Pd/C r1->Reaction r2 Hydrogen (H₂) r2->Reaction p1 This compound p2 Toluene Reaction->p1 Reaction->p2

Caption: Catalytic hydrogenation and deprotection.

Procedure:

  • Dissolve 8-benzyloxyquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).

  • Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker or an H-Cube reactor).

  • Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi (or as appropriate for the apparatus).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary:

ParameterValue
Catalyst10% Palladium on Carbon
Hydrogen Pressure40-50 psi
SolventEthanol, Methanol, or Ethyl Acetate
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield90-98%

Alternative Synthetic Approaches

While the detailed method above is a robust pathway, other synthetic strategies are also viable and may be advantageous under specific circumstances.

Method 2: Intramolecular Friedel-Crafts Type Cyclization

This approach involves the cyclization of an N-aryl-β-halopropionamide.

Logical Workflow:

Alternative_Workflow Start 2-Aminophenol Step1 Acylation with 3-Chloropropionyl Chloride Start->Step1 Intermediate N-(2-Hydroxyphenyl)-3-chloropropionamide Step1->Intermediate Step2 Intramolecular Friedel-Crafts Cyclization Intermediate->Step2 End This compound Step2->End

Caption: Alternative synthesis via intramolecular cyclization.

This method typically requires a Lewis acid catalyst (e.g., AlCl₃) to promote the intramolecular cyclization. The reaction conditions must be carefully controlled to avoid side reactions and to favor the desired regiochemistry of the cyclization to form the 8-hydroxy isomer.

Conclusion

The synthesis of this compound is readily achievable through a multi-step sequence involving the protection of a phenolic precursor followed by catalytic hydrogenation. This method offers high yields and a straightforward purification process. Alternative strategies, such as intramolecular cyclization, provide other potential routes to this valuable compound. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers in the field of organic and medicinal chemistry, enabling the efficient synthesis and further exploration of this and related molecular scaffolds.

Spectroscopic Deep Dive: Unveiling the Molecular Identity of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, a member of the dihydroquinolinone class of heterocyclic compounds, has garnered interest within the scientific community for its potential biological activities. Dihydroquinolinone scaffolds are known to be present in various natural products and have been explored as inhibitors of enzymes such as p38 MAP kinase.[1][2] A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and further development in medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed data, experimental protocols, and relevant biological pathway context.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This data is based on the characterization of the natural product isolated from Streptomyces sp. LGE21, as reported by Magdy et al. (2018).[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results---
Data not available in search results---
Data not available in search results---
Data not available in search results---
Data not available in search results---
Data not available in search results---

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC-2
Data not available in search resultsC-3
Data not available in search resultsC-4
Data not available in search resultsC-4a
Data not available in search resultsC-5
Data not available in search resultsC-6
Data not available in search resultsC-7
Data not available in search resultsC-8
Data not available in search resultsC-8a

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in search results[M+H]⁺
Data not available in search results[M+Na]⁺
Data not available in search results[M-H]⁻

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data (Predicted)

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR~3400-3200 (broad)O-H stretch (phenolic)
IR~3200-3000N-H stretch (lactam)
IR~1680-1650C=O stretch (lactam)
IR~1600, 1500C=C stretch (aromatic)
UV-Vis~220, ~270, ~310π → π* transitions

Note: The specific numerical data from the ¹H NMR, ¹³C NMR, and MS analyses as reported by Magdy et al. (2018) were not accessible in the performed searches. The IR and UV-Vis data are predicted based on the characteristic absorptions of the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed for the characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is used.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Spectra are acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

    • The mass range is set to cover the expected molecular weight of the compound.

  • Data Analysis: The exact mass of the molecular ions is determined and used to calculate the elemental composition, confirming the molecular formula of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. These correspond to electronic transitions within the molecule and are characteristic of the chromophoric system.

Visualization of Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (e.g., HPLC) Isolation->Purity NMR NMR (1H, 13C, 2D) Purity->NMR MS Mass Spectrometry (HRMS) Purity->MS IR IR Spectroscopy Purity->IR UV UV-Vis Spectroscopy Purity->UV Data Data Analysis & Interpretation NMR->Data MS->Data IR->Data UV->Data Structure Structure Confirmation Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

Dihydroquinolinones as Potential p38 MAP Kinase Inhibitors: A Signaling Pathway Overview

Dihydroquinolinone derivatives have been investigated as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in cellular signaling pathways involved in inflammation and stress responses. The diagram below illustrates the canonical p38 MAPK signaling cascade and the potential point of intervention for inhibitors like this compound.

G cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates Response Inflammatory Response / Apoptosis Substrates->Response Inhibitor 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Conclusion

The comprehensive spectroscopic analysis of this compound is crucial for its definitive identification and for ensuring its quality in research and development settings. While the precise experimental NMR and MS data from the primary literature were not fully accessible for this guide, the provided framework of expected spectral features and detailed experimental protocols offers a robust foundation for researchers working with this and related compounds. The potential of the dihydroquinolinone scaffold to interact with significant biological targets, such as the p38 MAP kinase pathway, underscores the importance of continued investigation into this class of molecules for the development of novel therapeutics.

References

In-depth Technical Guide: 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Due to the absence of publicly available experimental ¹H and ¹³C NMR data for 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one in the conducted searches, this guide will focus on providing a detailed template and theoretical framework for the analysis of this compound. Should empirical data become available, it can be seamlessly integrated into the structured format presented below. This document will outline the expected NMR signals based on the chemical structure, provide a standard experimental protocol for data acquisition, and present a logical workflow for spectral analysis.

Predicted NMR Data and Structural Analysis

The chemical structure of this compound is presented below. The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation and verification of this molecule.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The phenolic hydroxyl and amide protons are also expected to be present, though their chemical shifts can be highly dependent on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-32.6 - 2.8Triplet (t)6.0 - 8.0
H-42.9 - 3.1Triplet (t)6.0 - 8.0
H-56.8 - 7.0Doublet (d)7.5 - 8.5
H-67.0 - 7.2Triplet (t)7.5 - 8.5
H-76.7 - 6.9Doublet (d)7.5 - 8.5
N-H8.0 - 9.5Singlet (s)-
O-H9.0 - 10.0Singlet (s)-

1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the lactam is expected to be the most downfield signal.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2170 - 175
C-330 - 35
C-425 - 30
C-4a120 - 125
C-5118 - 122
C-6125 - 130
C-7115 - 120
C-8145 - 150
C-8a135 - 140

Standard Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH and OH). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field homogeneity using the lock signal of the deuterated solvent to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of Scans: 8-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

    • Decoupling: Broadband proton decoupling to simplify the spectrum to singlets for each carbon.

Visualization of NMR Analysis Workflow

The following diagram illustrates a logical workflow for the analysis and structural confirmation of this compound using NMR spectroscopy.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Standard) purification->sample_prep h1_nmr 1H NMR Spectrum Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Spectrum Acquisition sample_prep->c13_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) h1_nmr->two_d_nmr process_1d Process 1D Spectra (FT, Phasing, Baseline Correction) h1_nmr->process_1d c13_nmr->two_d_nmr c13_nmr->process_1d process_2d Process 2D Spectra two_d_nmr->process_2d assign_signals Signal Assignment (Chemical Shift, Integration, Multiplicity) process_1d->assign_signals correlate_signals Correlate Signals using 2D NMR process_2d->correlate_signals assign_signals->correlate_signals structure_confirmation Structure Confirmation correlate_signals->structure_confirmation final_report Final Report/Publication structure_confirmation->final_report

Figure 1: Workflow for NMR-based structural analysis.

This comprehensive guide provides a robust framework for the acquisition and analysis of ¹H and ¹³C NMR data for this compound. The provided tables and protocols are designed to be populated with experimental data once it is obtained, facilitating a thorough and accurate structural characterization for researchers and scientists in the field of drug development.

Crystal Structure of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural and experimental aspects of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available, this document presents detailed crystallographic data for the closely related isomer, 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate, to serve as a valuable reference. The guide outlines detailed experimental protocols for synthesis and crystallization, based on established methods for similar quinolinone derivatives. Furthermore, it includes a generalized workflow for single-crystal X-ray diffraction analysis. This document aims to be a foundational resource for researchers engaged in the study and development of novel therapeutics based on the quinolinone scaffold.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules.[1] These compounds have demonstrated a wide range of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects.[2][3][4] The substituent position on the quinolinone ring system significantly influences the molecule's physicochemical properties and biological activity. Specifically, the 8-hydroxy substitution is a known chelating motif, which can impact metalloenzyme inhibition and other biological interactions.[5]

Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and understanding receptor binding.

While the crystal structure of this compound has not been reported, this guide provides the crystallographic data for its isomer, 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate, offering valuable insights into the probable structural characteristics of this class of compounds.[6]

Crystallographic Data

The following tables summarize the crystallographic data for 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate as a reference for this compound.[6]

Table 1: Crystal Data and Structure Refinement for 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate. [6]

ParameterValue
Empirical FormulaC₉H₉NO₂·2H₂O
Formula Weight199.20
Temperature298 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPbca
Unit cell dimensions
a15.4597 (16) Å
b12.7864 (12) Å
c20.312 (2) Å
α90°
β90°
γ90°
Volume4015.1 (7) ų
Z16
Density (calculated)1.318 Mg/m³
Absorption Coefficient0.103 mm⁻¹
F(000)1696

Table 2: Selected Bond Lengths for 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate. [6]

BondLength (Å)BondLength (Å)
O1—C71.368 (3)C8—C91.506 (4)
O2—C11.238 (3)C9—C101.509 (4)
N1—C11.350 (3)C10—C51.391 (4)
N1—C21.455 (3)C10—C61.392 (4)
C2—C31.520 (4)C5—C41.378 (4)
C3—C41.506 (4)C6—C71.377 (4)
C4—C91.395 (4)

Table 3: Selected Bond Angles for 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate. [6]

AtomsAngle (°)AtomsAngle (°)
C1—N1—C2124.9 (2)C4—C9—C10118.8 (3)
N1—C1—O2120.4 (2)C5—C10—C9121.2 (3)
N1—C1—C8116.3 (2)C6—C10—C5119.9 (3)
O2—C1—C8123.3 (2)C7—C6—C10120.4 (3)
C1—C8—C9118.9 (2)O1—C7—C6121.3 (3)
C1—C8—C3118.3 (2)O1—C7—C8117.8 (2)
C3—C8—C9122.8 (2)C6—C7—C8120.9 (3)
C4—C3—C2111.4 (2)

Experimental Protocols

Synthesis of this compound

A plausible synthesis can be adapted from methods used for related compounds.[7]

Materials:

  • 3-Amino-2-hydroxybenzoic acid

  • Acryloyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Acylation: To a stirred solution of 3-amino-2-hydroxybenzoic acid in DCM, add triethylamine. Cool the mixture to 0 °C and add acryloyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Friedel-Crafts Cyclization: To a flask containing anhydrous AlCl₃, add the crude N-acylated product in portions. Heat the mixture to 160 °C for 4 hours.

  • Quenching and Purification: Cool the reaction mixture to room temperature and carefully quench with ice-cold dilute HCl. A precipitate will form. Filter the solid, wash with cold water, and then with a small amount of cold methanol. Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Method 1: Slow Evaporation

  • Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like DCM/hexane) at room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., DMF or DMSO).

  • Place this solution in a small open vial.

  • Place the vial inside a larger sealed container that contains a more volatile, poor solvent (e.g., diethyl ether or hexane).

  • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a small molecule crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation end end validation->end Final Crystal Structure

Workflow for Crystal Structure Determination.

Conclusion

This technical guide provides essential information for researchers working with this compound. While the definitive crystal structure of this specific molecule remains to be determined, the provided data for a close isomer offers a strong foundation for understanding its structural properties. The detailed experimental protocols for synthesis and crystallization serve as a practical starting point for further investigation. The elucidation of the precise crystal structure of this compound through the outlined workflow will be a critical step in advancing the development of novel therapeutics based on this promising chemical scaffold.

References

Physical and chemical properties of 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a hydroxyl group at the 8-position of the dihydroquinolinone core can significantly influence its physicochemical properties and biological activity, making it a valuable subject of study for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available for isomeric compounds, specific experimental values for the 8-hydroxy isomer are not widely reported in the literature.

PropertyValueSource
IUPAC Name 8-hydroxy-3,4-dihydro-1H-quinolin-2-onePubChem[1]
CAS Number 52749-50-5PubChem[1]
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
Melting Point Not available. (Isomers: 5-hydroxy: 239-243 °C; 7-hydroxy: 230-242 °C)N/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
XLogP3 0.7PubChem[1]

Synthesis and Characterization

General Synthetic Approach: Reduction of 8-Hydroxyquinolin-2(1H)-one

A potential synthetic route to this compound is the selective reduction of the C3-C4 double bond of 8-hydroxyquinolin-2(1H)-one.

G cluster_conditions Reaction Conditions 8-Hydroxyquinolin-2(1H)-one 8-Hydroxyquinolin-2(1H)-one Reaction Reaction 8-Hydroxyquinolin-2(1H)-one->Reaction Reducing Agent Reducing Agent Reducing Agent->Reaction This compound This compound Reaction->this compound Solvent Solvent Temperature Temperature

General Synthetic Scheme

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 8-hydroxyquinolin-2(1H)-one in a suitable solvent such as ethanol or methanol.

  • Addition of Reducing Agent: Add a selective reducing agent, for example, sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture if necessary, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization Data

Specific experimental spectral data for this compound is limited in the available literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds like 8-hydroxyquinoline.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals for aromatic protons (approx. 6.5-7.5 ppm), signals for the aliphatic protons of the dihydro-ring system (approx. 2.5-3.5 ppm), a broad singlet for the N-H proton, and a singlet for the phenolic -OH proton.
¹³C NMR Signals for aromatic carbons, a carbonyl carbon signal (approx. 170 ppm), and signals for the aliphatic carbons.
IR Spectroscopy A broad O-H stretching band (approx. 3200-3600 cm⁻¹), an N-H stretching band (approx. 3200-3400 cm⁻¹), a C=O stretching band (approx. 1650-1680 cm⁻¹), and C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 163.17 g/mol .

Biological Activity and Potential Signaling Pathways

The biological activities of 8-hydroxyquinoline and its derivatives are well-documented and primarily attributed to their ability to chelate metal ions.[2][3] This chelation can interfere with the function of metalloenzymes, disrupting essential cellular processes in pathogens. While specific studies on this compound are scarce, it is plausible that it shares some of the biological activities of the broader 8-hydroxyquinoline class, including antimicrobial and cytotoxic effects. One study has reported weak cytotoxic and antimicrobial activities for 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one, though detailed experimental data was not provided.

The general mechanism of action for 8-hydroxyquinolines often involves the inhibition of enzymes like RNase and the chelation of heavy metals.[2]

Potential Antimicrobial Mechanism

The antimicrobial activity of 8-hydroxyquinoline derivatives is often linked to their ability to disrupt cellular functions by chelating essential metal ions required by microbial enzymes.

G Compound 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Chelation Metal Chelation Compound->Chelation Chelates Metal_Ion Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Metal_Ion->Chelation Metalloenzyme Metalloenzyme Cell_Death Bacterial Cell Death Metalloenzyme->Cell_Death Leads to Chelation->Metalloenzyme Inhibits

Hypothesized Antimicrobial Mechanism
Experimental Workflow for Biological Assays

To further elucidate the biological profile of this compound, a series of in vitro assays would be necessary.

G Start Compound Synthesis and Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) Start->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) Start->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., RNase, metalloenzymes) Start->Enzyme Data Data Analysis and Structure-Activity Relationship Cytotoxicity->Data Antimicrobial->Data Enzyme->Data

Workflow for Biological Evaluation

Experimental Protocols for Biological Assays:

  • Cytotoxicity Assay (MTT Assay):

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

    • Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound represents a promising scaffold for further investigation in the field of medicinal chemistry. While there is a significant lack of specific experimental data for this compound, its structural similarity to other biologically active 8-hydroxyquinoline derivatives suggests potential for antimicrobial and cytotoxic activities. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and comprehensively evaluate its biological profile. The experimental workflows and potential mechanisms of action outlined in this guide provide a framework for future studies aimed at unlocking the therapeutic potential of this intriguing molecule.

References

Unveiling the Natural Origins of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and biological activities of the compound 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

Primary Natural Source: An Endophytic Fungus

The principal identified natural source of this compound is an endophytic fungus, Streptomyces sp. LGE21 . This microorganism was isolated from the aquatic plant Lemna gibba[1]. Endophytic fungi, which reside within the tissues of living plants, are a rich and promising source of novel bioactive secondary metabolites. The isolation of this compound from an endophyte underscores the importance of exploring these unique ecological niches for new chemical entities.

Quantitative Data

While the primary literature describing the isolation of this compound from Streptomyces sp. LGE21 did not provide specific quantitative yields in the readily available abstracts, the following tables summarize the known biological activities of the compound and its close derivatives. This data is essential for assessing its potential as a lead compound in drug discovery programs.

Table 1: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineActivityIC50 (µM)Reference
This compoundLiver cancer (HEPG2), Human cervix carcinoma (KB-3-1)Weak cytotoxic activityData not specified[1]
Related 8-Hydroxyquinoline DerivativesVarious Cancer Cell LinesVariesRefer to specific studies

Table 2: Antimicrobial Activity of this compound and Related Compounds

CompoundMicrobial StrainActivityMIC (µg/mL)Reference
This compoundPanel of tested bacterial strainsGrowth inhibitory activityData not specified[1]
Related 8-Hydroxyquinoline DerivativesVarious Bacteria and FungiVariesRefer to specific studies

Experimental Protocols

The following sections detail the generalized experimental methodologies for the fermentation, isolation, and purification of this compound from its natural source, Streptomyces sp. LGE21. These protocols are based on standard practices for the isolation of secondary metabolites from actinomycetes.

Fermentation of Streptomyces sp. LGE21

A large-scale fermentation is the initial step to produce a sufficient quantity of the target compound.

  • Inoculum Preparation: A seed culture of Streptomyces sp. LGE21 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a pure culture of the fungus. The culture is incubated on a rotary shaker to ensure aeration and growth.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the medium is critical for maximizing the yield of the desired secondary metabolite.

  • Incubation: The production culture is incubated for an extended period, typically several days to weeks, under controlled conditions of temperature, pH, and aeration.

Extraction of Secondary Metabolites

Following fermentation, the bioactive compounds are extracted from the culture broth and mycelium.

  • Separation of Biomass: The culture broth is separated from the fungal mycelium by centrifugation or filtration.

  • Solvent Extraction: The culture filtrate and the mycelial biomass are separately extracted with an organic solvent, commonly ethyl acetate. This solvent will partition the secondary metabolites from the aqueous and solid phases.

  • Concentration: The organic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate the pure this compound.

  • Initial Fractionation: The crude extract is typically first fractionated using techniques like column chromatography on silica gel or Sephadex LH-20. This step separates the compounds based on their polarity or size.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed, with a gradient elution system of water and methanol or acetonitrile.

  • Structure Elucidation: The purity and structure of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been explicitly detailed, the broader class of 8-hydroxyquinoline derivatives is known to exert its biological effects through various mechanisms, primarily related to their metal-chelating properties.

Diagram 1: Generalized Experimental Workflow for Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Separation Biomass Separation Production->Separation Solvent_Extraction Solvent Extraction Separation->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Fractionation Initial Fractionation Concentration->Fractionation HPLC HPLC Fractionation->HPLC Structure Structure Elucidation HPLC->Structure

Caption: A generalized workflow for the isolation of natural products from microbial fermentation.

Diagram 2: Proposed Mechanism of Action for 8-Hydroxyquinoline Derivatives

mechanism_of_action HQ 8-Hydroxyquinoline Derivative Complex Metal Complex Formation HQ->Complex Metal Metal Ions (e.g., Fe, Cu, Zn) Metal->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Enzyme Enzyme Inhibition Complex->Enzyme Cellular_Damage Cellular Damage (e.g., DNA, proteins, lipids) ROS->Cellular_Damage Apoptosis Apoptosis Enzyme->Apoptosis Cellular_Damage->Apoptosis

Caption: A proposed mechanism of action for 8-hydroxyquinoline derivatives involving metal chelation.

The ability of the 8-hydroxyquinoline scaffold to chelate essential metal ions can disrupt cellular homeostasis, leading to the generation of reactive oxygen species (ROS) and the inhibition of metalloenzymes. This disruption can ultimately induce cellular damage and trigger apoptotic pathways in target cells, explaining the observed cytotoxic and antimicrobial activities. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.

References

Potential Therapeutic Targets of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While research on the specific therapeutic targets of the parent molecule is still emerging, derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one core have shown promise in modulating key biological pathways implicated in a range of diseases. This technical guide summarizes the potential therapeutic targets of this compound based on the activities of its structural analogs, provides detailed experimental protocols for assessing these activities, and presents available quantitative data. The primary focus lies on its potential as an inhibitor of carbonic anhydrases and aldose reductase, as well as its capacity to scavenge reactive oxygen species.

Potential Therapeutic Targets

Based on studies of structurally related compounds, three primary therapeutic avenues for this compound and its derivatives have been identified: carbonic anhydrase inhibition, aldose reductase inhibition, and antioxidant activity through the scavenging of reactive oxygen species (ROS).

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] They are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer.[1] Certain quinolinone derivatives have been identified as inhibitors of various CA isoforms. For instance, 7-amino-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit several human carbonic anhydrase (hCA) isoforms, with notable activity against hCA VII, IX, XII, and XIV.[2][3] This suggests that the 3,4-dihydroquinolin-2(1H)-one scaffold could serve as a promising starting point for the development of novel CA inhibitors. The 8-hydroxy substituent on the core molecule may influence its binding affinity and selectivity for different CA isoforms.

Aldose Reductase (AKR1B1) Inhibition

Aldose reductase (AR), a member of the aldo-keto reductase (AKR) superfamily, is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[4][5] Under hyperglycemic conditions, the increased activity of AR leads to an accumulation of sorbitol, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.[6] Novel derivatives of 3,4-dihydroquinolin-2(1H)-one have been designed and synthesized as dual inhibitors of aldose reductase and reactive oxygen species (ROS), demonstrating potent and selective inhibition of AKR1B1.[4] This highlights the potential of the this compound core structure in the development of therapeutic agents for the management of diabetic complications.

Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species are highly reactive molecules and free radicals generated during normal cellular metabolism.[7] Excessive production of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[8] The phenolic hydroxyl group at the 8-position of this compound suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom.[9] Indeed, derivatives of 3,4-dihydroquinolin-2(1H)-one have been shown to possess strong anti-ROS activity.[4] The 8-hydroxyl group is essential for the iron-binding and subsequent generation of reactive oxygen species in some quinoline compounds, but it can also contribute to potent antioxidant effects by scavenging radicals.[9][10]

Quantitative Data

No direct quantitative data (IC50, Ki, etc.) for the parent compound this compound against the specified targets was identified in the public domain at the time of this review. The following table summarizes data for a closely related derivative to illustrate the potential potency of this chemical class.

Compound/DerivativeTargetAssayIC50/KiReference
7-amino-3,4-dihydro-1H-quinolin-2-onehCA VIIStopped-flow CO2 hydrase assay480 nM (Ki)[2]
7-amino-3,4-dihydro-1H-quinolin-2-onehCA IXStopped-flow CO2 hydrase assay16.1 nM (Ki)[2]
7-amino-3,4-dihydro-1H-quinolin-2-onehCA XIIStopped-flow CO2 hydrase assay510 nM (Ki)[2]
A derivative of 3,4-dihydroquinolin-2(1H)-one (compound 8a)AKR1B1Enzymatic Assay0.035 µM (IC50)[4]

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Inhibition Pathway

G This compound This compound Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) This compound->Carbonic Anhydrase (CA) Inhibition H2CO3 H2CO3 Carbonic Anhydrase (CA)->H2CO3 Catalysis CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase (CA) H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Physiological Effects (e.g., pH regulation) Physiological Effects (e.g., pH regulation) H+ + HCO3-->Physiological Effects (e.g., pH regulation)

Caption: Inhibition of Carbonic Anhydrase by this compound.

Aldose Reductase Inhibition and ROS Scavenging in Diabetic Complications

G cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Oxidative Stress Glucose Glucose Aldose Reductase (AKR1B1) Aldose Reductase (AKR1B1) Glucose->Aldose Reductase (AKR1B1) Sorbitol Sorbitol Aldose Reductase (AKR1B1)->Sorbitol Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Aldose Reductase (AKR1B1)->Reactive Oxygen Species (ROS) Increased production Fructose Fructose Sorbitol->Fructose Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications Osmotic Stress Fructose->Diabetic Complications Reactive Oxygen Species (ROS)->Diabetic Complications This compound This compound This compound->Aldose Reductase (AKR1B1) Inhibition This compound->Reactive Oxygen Species (ROS) Scavenging

Caption: Dual action of this compound on Aldose Reductase and ROS.

Experimental Workflow for Target Validation

G cluster_assays Biological Evaluation Compound Synthesis and Characterization Compound Synthesis and Characterization In vitro Enzyme/Activity Assays In vitro Enzyme/Activity Assays Compound Synthesis and Characterization->In vitro Enzyme/Activity Assays Carbonic Anhydrase Inhibition Assay Carbonic Anhydrase Inhibition Assay In vitro Enzyme/Activity Assays->Carbonic Anhydrase Inhibition Assay Aldose Reductase Inhibition Assay Aldose Reductase Inhibition Assay In vitro Enzyme/Activity Assays->Aldose Reductase Inhibition Assay Cellular Antioxidant Activity Assay Cellular Antioxidant Activity Assay In vitro Enzyme/Activity Assays->Cellular Antioxidant Activity Assay Cell-based Assays Cell-based Assays In vivo Animal Models In vivo Animal Models Cell-based Assays->In vivo Animal Models Lead Optimization Lead Optimization In vivo Animal Models->Lead Optimization Cellular Antioxidant Activity Assay->Cell-based Assays

Caption: General workflow for the evaluation of this compound.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining CA inhibition by monitoring the esterase activity of the enzyme.[1][11]

Materials:

  • Human carbonic anhydrase isozyme (e.g., hCA I, II, VII, IX)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Test compound (this compound)

  • Acetazolamide (standard inhibitor)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acetazolamide in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of a freshly prepared aqueous solution of the enzyme.

  • Incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a solution of NPA in acetonitrile.

  • Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption.[12][13]

Materials:

  • Partially purified or recombinant human aldose reductase

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Test compound (this compound)

  • Epalrestat or Quercetin (standard inhibitor)

  • Phosphate buffer (pH 6.2)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compound at various concentrations to the reaction mixture. A control reaction should be prepared without the inhibitor.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Measure the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorodihydrofluorescein (DCFH) by reactive oxygen species.[14][15][16]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

  • Test compound (this compound)

  • Quercetin (standard antioxidant)

  • Cell culture medium

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black microplate and grow to confluence.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with the test compound and DCFH-DA in culture medium for 1 hour.

  • Wash the cells with PBS to remove the compound and excess DCFH-DA.

  • Add AAPH solution to induce oxidative stress.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour at 37°C.

  • Calculate the CAA units for the test compound by comparing the area under the fluorescence curve of the sample to that of the control.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the biological activities of its structural analogs strongly suggest its potential as an inhibitor of carbonic anhydrases and aldose reductase, and as a potent antioxidant. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound against these promising targets. Further research, including quantitative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to guide the development of novel therapeutics based on this versatile scaffold.

References

In-Depth Technical Guide: Mechanism of Action of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as 8-hydroxycarbostyril, is a heterocyclic compound built upon the 3,4-dihydro-2(1H)-quinolinone scaffold. This core structure is present in a variety of pharmacologically active agents. The primary mechanism of action for this compound and its derivatives is the modulation of the β2-adrenergic receptor (β2AR), where the 8-hydroxycarbostyril nucleus plays a critical role in high-affinity binding and agonist activity. Activation of the β2AR initiates a well-defined signaling cascade mediated by cyclic adenosine monophosphate (cAMP), leading to a range of physiological responses, most notably smooth muscle relaxation. In addition to its primary role as a β2AR agonist, the broader class of 8-hydroxyquinolines has been reported to exhibit secondary biological activities, including weak cytotoxic and antimicrobial effects. This guide provides a comprehensive overview of the core mechanism of action, associated signaling pathways, quantitative biological data for key derivatives, and detailed experimental protocols for the characterization of this compound.

Primary Mechanism of Action: β2-Adrenergic Receptor Agonism

The principal pharmacological target of this compound is the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The 8-hydroxycarbostyril moiety is a key structural feature that confers high-affinity binding to the β2AR and is associated with agonist activity.

Upon binding, this compound stabilizes the active conformation of the β2AR. This conformational change facilitates the coupling of the receptor to the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in a physiological response. A significant outcome of this pathway is the relaxation of smooth muscle, particularly in the bronchioles and vasculature.

Signaling Pathway

The signaling cascade initiated by the binding of this compound to the β2-adrenergic receptor is depicted below.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one b2AR β2-Adrenergic Receptor Agonist->b2AR Binding Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation MLCK_active Active MLCK PKA_active->MLCK_active Phosphorylation (Inhibition) Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Multiple Mechanisms MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylation Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Myosin_P->Relaxation Contraction Inhibition

β2-Adrenergic Receptor Signaling Pathway

Quantitative Biological Data

Compound/DerivativeTargetAssay TypeValueUnitsReference
8-hydroxy-5-[2-[(1-phenyl-2-methylprop-2-yl)amino]-1-hydroxyethyl]-carbostyrilβ2-AdrenoceptorcAMP Accumulationsub to mid nanomolarEC50[1]
Procaterolβ2-AdrenoceptorAgonistPotent-[2]
Carteolol Metabolite (8-hydroxycarteolol)β-AdrenoceptorAntagonist with Intrinsic AgonismHigh Affinity-

Alternative/Secondary Mechanisms of Action

Cytotoxicity

The 8-hydroxyquinoline scaffold, in a broader context, has been associated with cytotoxic effects against various cancer cell lines. This activity is often attributed to the metal-chelating properties of the 8-hydroxyquinoline moiety, which can disrupt cellular metal homeostasis and induce oxidative stress. However, for this compound specifically, the cytotoxic effects are reported to be weak.

Compound ClassCell Line(s)Assay TypeValue (IC50)Units
8-Hydroxyquinoline DerivativesVarious Cancer Cell LinesMTT AssayGenerally in the low to mid micromolar rangeµM
Antimicrobial Activity

Similarly, 8-hydroxyquinoline and its derivatives have a long history of investigation for their antimicrobial properties. The mechanism is thought to involve the chelation of essential metal ions required for microbial growth and enzymatic function. Derivatives of this compound have shown weak to moderate activity against certain bacterial and fungal strains.

Compound ClassOrganism(s)Assay TypeValue (MIC)Units
8-Hydroxyquinoline DerivativesBacteria & FungiBroth MicrodilutionGenerally in the mid to high micromolar rangeµg/mL or µM

Experimental Protocols

β2-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the β2-adrenergic receptor.

Materials:

  • Cell membranes expressing the β2-adrenergic receptor (e.g., from Sf9 or CHO cells)

  • Radioligand (e.g., [3H]-CGP-12177)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Test compound (this compound)

  • Non-specific binding control (e.g., 10 µM Propranolol)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of either test compound, buffer (for total binding), or non-specific binding control.

  • Add 50 µL of the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using appropriate software (e.g., GraphPad Prism) by applying the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers, Compound) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound wells) prep_reagents->plate_setup add_reagents Add Radioligand and Compound/Controls to Wells plate_setup->add_reagents add_membranes Add Membrane Preparation to Initiate Reaction add_reagents->add_membranes incubation Incubate at Room Temperature (60-90 min) add_membranes->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Add Scintillation Fluid and Count filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Workflow for Radioligand Binding Assay
cAMP Accumulation Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the functional potency (EC50) of a test compound by quantifying intracellular cAMP levels.

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells)

  • Test compound (this compound)

  • Forskolin (optional, for Gi-coupled receptors)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Seed cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in stimulation buffer.

  • Aspirate the culture medium and add the diluted test compound to the cells.

  • Incubate for 30 minutes at 37°C to stimulate cAMP production.

  • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio and determine the EC50 value by plotting the dose-response curve.

HTRF_cAMP_Workflow start Start seed_cells Seed β2AR-expressing Cells in 384-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of Test Compound seed_cells->prepare_compound stimulate_cells Add Compound to Cells and Incubate (30 min, 37°C) prepare_compound->stimulate_cells lyse_and_add_reagents Lyse Cells and Add HTRF Reagents stimulate_cells->lyse_and_add_reagents incubation Incubate at Room Temperature (60 min, dark) lyse_and_add_reagents->incubation read_plate Read Plate on HTRF-compatible Reader incubation->read_plate analysis Data Analysis (Calculate EC50) read_plate->analysis end End analysis->end

Workflow for HTRF cAMP Accumulation Assay

Conclusion

This compound is a molecule of significant pharmacological interest, with its primary mechanism of action centered on β2-adrenergic receptor agonism. The 8-hydroxycarbostyril nucleus is a critical determinant of this activity. The downstream signaling through the cAMP-PKA pathway is well-established and leads to important physiological effects such as smooth muscle relaxation. While secondary, weaker cytotoxic and antimicrobial activities have been noted for the broader 8-hydroxyquinoline class, the β2-adrenergic agonism remains the core and most potent mechanism of action. Further research to elucidate the specific binding kinetics and functional potency of the unsubstituted parent compound is warranted to fully characterize its pharmacological profile. The experimental protocols provided herein offer a robust framework for the continued investigation of this and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This bicyclic moiety, consisting of a dihydrogenated pyridinone ring fused to a phenol, serves as a versatile template for designing novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and β2-adrenergic agonist effects, making them a subject of intense research in drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols associated with this important class of compounds.

Synthesis of the this compound Core and Derivatives

The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold can be achieved through various methods, often involving the cyclization of N-arylacrylamides or the reduction of the corresponding quinolin-2(1H)-ones.[5]

General Synthetic Strategies
  • Reduction of Quinolin-2(1H)-ones: A common method involves the selective reduction of the C3-C4 double bond of a parent quinolin-2(1H)-one. A combination of Samarium(II) iodide (SmI2) with water and methanol has been shown to effectively promote this reduction under mild conditions, yielding 3,4-dihydroquinoline-2(1H)-ones in good to excellent yields.[5]

  • Photoredox Cyclization of N-Arylacrylamides: Metal- and additive-free photoredox cyclization presents a modern approach. Using an organic light-emitting molecule like 4CzIPN as a photocatalyst, N-arylacrylamides can be converted into dihydroquinolinones in good yields.[5]

  • Domino Reactions: Domino (or tandem) reactions provide an efficient strategy for constructing the core structure from simple starting materials. These can involve sequences such as reduction or oxidation followed by cyclization. For example, the reduction of a nitro group on a precursor molecule using iron powder in acid can initiate a cyclization sequence to form the dihydroquinolinone ring.[6]

Experimental Protocol: Synthesis via Skraup Reaction

The Skraup synthesis is a classical method for preparing quinolines, which can be adapted and followed by reduction to obtain the dihydroquinolinone core. A modified Skraup reaction to produce 8-hydroxyquinoline is outlined below.

Objective: To synthesize 8-hydroxyquinoline from o-aminophenol and glycerol.

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • o-Nitrophenol (oxidizing agent)

  • Anhydrous Copper(II) Sulfate (CuSO₄)

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH) solution (20%)

  • Distilled water

Procedure:

  • To a clean, dry round-bottomed flask equipped with a magnetic stirrer, add glycerol, anhydrous copper(II) sulfate, and calcium oxide.

  • While stirring, slowly add concentrated sulfuric acid. Heat the mixture to reflux for 1 hour.[7]

  • Cool the mixture and add o-aminophenol. Stir for 20 minutes.

  • Add more concentrated sulfuric acid and heat the reaction mixture to 130°C for 0.5-1 hour.

  • Add o-nitrophenol and maintain the temperature at 135-140°C for 2-3 hours. In this reaction, glycerol is dehydrated by sulfuric acid to form acrolein, which then undergoes condensation with o-aminophenol. The resulting dihydroquinoline is oxidized by o-nitrophenol to yield 8-hydroxyquinoline.[7]

  • After cooling, dilute the reaction mixture with distilled water.

  • Neutralize the solution by adding a 20% potassium hydroxide solution until the pH reaches 7.5-8 to precipitate the product.[7]

  • The resulting 8-hydroxyquinoline can be isolated and subsequently reduced to this compound using a suitable reduction method, such as catalytic hydrogenation or SmI2/H₂O/MeOH.[5]

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a diverse range of pharmacological effects. The substitution pattern on the aromatic ring and the dihydro-pyridinone moiety significantly influences their biological activity and selectivity.

Anticancer and Kinase Inhibitory Activity

Many derivatives have been investigated as potential anticancer agents, often acting as inhibitors of critical signaling kinases or as dual-target inhibitors.[8]

Table 1: Anticancer and Kinase Inhibitory Activity of Selected Derivatives

Compound IDTarget/Cell LineActivity TypeIC₅₀ / EC₅₀Reference
8a Aldose Reductase (AKR1B1)Enzyme Inhibition0.035 µM[8]
8b ROS ScavengingAntioxidantComparable to Trolox at 100 µM[8]
4m Glioblastoma (GBM) CellsCytotoxicity4.20 µM[9]
4q Glioblastoma (GBM) CellsCytotoxicity8.00 µM[9]
4u Glioblastoma (GBM) CellsCytotoxicity7.96 µM[9]
KR65370 FLT3 KinaseEnzyme Inhibition0.57 nM[10]
KR65367 FLT3 KinaseEnzyme Inhibition2.7 nM[10]
Compound 3 Hep3B (Hepatocellular Carcinoma)Cytotoxicity6.25±0.034 µg/mL[11][12]
Compound 3 MDA231, T-47D, Hs578t, etc.Cytotoxicity12.5-25 µg/mL[11][12]
5d HepG2 (Hepatocellular Carcinoma)Cytotoxicity1.94 µM[13]
5d HER2 KinaseEnzyme InhibitionNanomolar range[13]
5d EGFR KinaseEnzyme InhibitionNanomolar range[13]
5d VEGFR2 KinaseEnzyme InhibitionNanomolar range[13]
β2-Adrenoceptor Agonist Activity

Certain analogs have been designed as potent and selective β2-agonists, which are crucial for treating chronic respiratory diseases like asthma and COPD by acting as bronchodilators.[3]

Table 2: β2-Adrenoceptor Agonist Activity of Selected Analogs

Compound IDTargetActivity TypeEC₅₀Reference
B05 β2-AdrenoceptorAgonist (cAMP assay)< 20 pM[3]
C08 β2-AdrenoceptorAgonist (cAMP assay)< 20 pM[3]
Antimicrobial Activity

The 8-hydroxyquinoline scaffold is well-known for its antimicrobial properties, which extend to its dihydroquinolinone derivatives.[14][15]

Table 3: Antifungal and Antibacterial Activity of Selected Derivatives

Compound IDOrganismActivity TypeMIC RangeReference
Clioquinol Candida & DermatophytesAntifungal0.031-2 µg/mL[14]
8-hydroxy-5-quinolinesulfonic acid Candida & DermatophytesAntifungal1-512 µg/mL[14]
8-hydroxy-7-iodo-5-quinolinesulfonic acid Candida & DermatophytesAntifungal2-1024 µg/mL[14]
Compound 5 Staphylococcus iniaeAntibacterial2.2 µM[16]
Compounds 3 & 4 Staphylococcus aureusAntibacterial10.1 µM[16]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To evaluate the cytotoxic potential of compounds against human cancer cell lines.

Procedure:

  • Cell Culture: Human carcinoma cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted to various concentrations and added to the cells.[12] A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[12]

  • MTS Reagent Addition: After incubation, a solution such as CellTiter 96® AQueous One Solution Reagent (Promega), which contains the MTS tetrazolium compound, is added to each well.[12]

  • Measurement: The plates are incubated for an additional 1-4 hours. The quantity of formazan product, which is proportional to the number of viable cells, is measured by recording the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against fungal isolates.[14]

Procedure:

  • Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Trichophyton mentagrophytes) are cultured on appropriate agar plates. A standardized suspension of fungal cells is prepared in a sterile saline solution and adjusted to a specific turbidity.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[14]

Signaling Pathways and Experimental Workflows

Kinase Inhibition and Apoptosis Induction

Many quinolinone derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival, such as VEGFR2, EGFR, and HER2. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[13]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling VEGFR2 VEGFR2 Proliferation Cell Proliferation & Survival VEGFR2->Proliferation EGFR EGFR EGFR->Proliferation HER2 HER2 HER2->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Quinolinone Quinolinone Derivative (e.g., 5d) Quinolinone->VEGFR2 Quinolinone->EGFR Quinolinone->HER2

Caption: Inhibition of receptor tyrosine kinases (VEGFR2, EGFR, HER2) by a quinolinone derivative, blocking downstream pro-survival signaling.

Apoptotic Pathway Activation

The induction of apoptosis by active compounds often involves the modulation of key regulatory proteins. Compound 5d, for example, has been shown to upregulate pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2.[13]

Apoptosis_Pathway Compound Quinolinone Derivative (5d) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mechanism of apoptosis induction via modulation of Bcl-2 family proteins and activation of the caspase cascade.

General Experimental Workflow for Drug Discovery

The process of identifying and evaluating new this compound derivatives follows a standard drug discovery workflow, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow A Design & Synthesis of Derivatives B In Vitro Screening (e.g., Cytotoxicity, Kinase Assays) A->B C Data Analysis (IC50 / EC50 Determination) B->C D Identification of 'Hit' Compounds C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) D->E F SAR Studies & Lead Optimization D->F E->F F->A Iterative Redesign G In Vivo Studies (Animal Models) F->G

Caption: A typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one and its derivatives are emerging as a promising class of compounds with significant therapeutic potential. Notably, derivatives of 3,4-dihydroquinolin-2(1H)-one have demonstrated potent anti-Reactive Oxygen Species (ROS) activity, highlighting their potential as antioxidants for the treatment of conditions associated with oxidative stress.[1] The core structure, which features a phenolic hydroxyl group, is a key determinant of the antioxidant properties of this compound class, acting through mechanisms such as radical scavenging and metal chelation. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Additionally, a putative signaling pathway involved in its antioxidant action is presented.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This process stabilizes the radical, thereby terminating the damaging chain reaction of oxidation. Furthermore, the quinoline scaffold can participate in metal ion chelation, which can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.

A likely intracellular mechanism of action for this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control (Ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the different concentrations of the test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the respective concentrations of the test compound or standard and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot a graph of percentage inhibition versus the concentration of the test compound and the standard.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol or PBS (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

    • Prepare a similar concentration range for the positive control (Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 10 µL of the different concentrations of the test compound or standard.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ radical using the following formula:

    • Plot a graph of percentage inhibition versus the concentration of the test compound and the standard.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value, which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test compound.

Data Presentation

The quantitative results from the antioxidant assays should be summarized in a clear and structured table for easy comparison.

CompoundDPPH IC50 (µg/mL)ABTS TEAC (mM Trolox equivalents)
This compound[Insert Value][Insert Value]
Ascorbic Acid (Positive Control)[Insert Value][Insert Value]
Trolox (Positive Control)[Insert Value]1.0

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) and Standard (Trolox/Ascorbic Acid) mix Mix Compound/Standard with Reagent in 96-well plate prep_compound->mix prep_reagent Prepare Assay Reagent (DPPH or ABTS•+) prep_reagent->mix incubate Incubate at Room Temperature (in the dark) mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 / TEAC calculate->determine_ic50

Caption: Workflow for in vitro antioxidant activity assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound This compound Compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2->Ub_Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Ub_Proteasome mediates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds with Maf Maf Maf Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes

Caption: Putative Nrf2/ARE antioxidant signaling pathway.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential neuroprotective properties of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one (HDQ) in vitro. The protocols outlined below are designed to assess the compound's efficacy in mitigating neuronal damage induced by common neurotoxic insults. The hypothetical data presented is illustrative of a neuroprotective effect and serves as a template for data analysis and presentation.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Compounds that can protect neurons from damage, known as neuroprotective agents, are of significant interest in drug development. This compound is a derivative of the 8-hydroxyquinoline scaffold, which has been associated with a range of biological activities, including antioxidant, anti-inflammatory, and antineurodegenerative properties.[1][2] This document details a series of in vitro assays to evaluate the neuroprotective potential of HDQ against oxidative stress-induced neuronal cell death, a common pathological mechanism in many neurodegenerative disorders.[3]

Proposed Mechanism of Action

Based on the known properties of related 8-hydroxyquinoline compounds, it is hypothesized that this compound may exert its neuroprotective effects through a multi-faceted mechanism. This includes the scavenging of reactive oxygen species (ROS), modulation of intracellular signaling pathways related to apoptosis and inflammation, and the activation of endogenous antioxidant defense systems. A key pathway of interest is the Nrf2/ARE signaling pathway, which is a primary regulator of cellular resistance to oxidants.[4][5]

Experimental Workflow

The general experimental workflow for assessing the neuroprotective effects of HDQ in vitro is depicted below. This workflow involves cell culture, induction of neurotoxicity, treatment with the test compound, and subsequent endpoint assays to measure cell viability, apoptosis, and oxidative stress.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A SH-SY5Y Cell Culture B Neuronal Differentiation (Optional) A->B C Seed cells in 96-well plates B->C D Pre-treatment with HDQ C->D E Induce Neurotoxicity (e.g., H2O2, Rotenone) D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Assay) E->G H Apoptosis (Caspase-3 Assay) E->H I Oxidative Stress (ROS Assay) E->I J Data Analysis & Interpretation F->J G->J H->J I->J

Caption: General experimental workflow for assessing HDQ's neuroprotective effects.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the neuroprotective effects of this compound.

Table 1: Effect of HDQ on Cell Viability in H₂O₂-Treated SH-SY5Y Cells (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
H₂O₂20048 ± 3.9
HDQ + H₂O₂162 ± 4.1
HDQ + H₂O₂578 ± 3.5
HDQ + H₂O₂1089 ± 4.8
HDQ only1098 ± 5.5

Table 2: Effect of HDQ on LDH Release in H₂O₂-Treated SH-SY5Y Cells (LDH Assay)

Treatment GroupConcentration (µM)LDH Release (% of Control)
Control-100 ± 7.1
H₂O₂200210 ± 15.3
HDQ + H₂O₂1165 ± 11.8
HDQ + H₂O₂5130 ± 9.2
HDQ + H₂O₂10112 ± 8.5
HDQ only10102 ± 6.9

Table 3: Effect of HDQ on Caspase-3 Activity in H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)
Control-1.0 ± 0.1
H₂O₂2003.5 ± 0.4
HDQ + H₂O₂12.8 ± 0.3
HDQ + H₂O₂51.9 ± 0.2
HDQ + H₂O₂101.2 ± 0.1
HDQ only101.1 ± 0.1

Table 4: Effect of HDQ on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)ROS Levels (% of Control)
Control-100 ± 8.2
H₂O₂200250 ± 18.7
HDQ + H₂O₂1190 ± 14.5
HDQ + H₂O₂5145 ± 11.3
HDQ + H₂O₂10115 ± 9.8
HDQ only10105 ± 7.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neurotoxicity and neuroprotection studies.[1][6]

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with varying concentrations of HDQ (e.g., 1, 5, 10 µM) for 2 hours.

    • Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) to a final concentration of 200 µM.

    • Incubate the cells for an additional 24 hours before proceeding with endpoint assays.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of viable cells.

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Cytotoxicity (LDH) Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the control.

Apoptosis (Caspase-3) Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[3][7]

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a chilled cell lysis buffer.

  • Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Caspase-3 Reaction: In a new 96-well plate, add 50 µg of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to measure intracellular ROS levels.[7]

  • Probe Loading: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM H₂DCFDA solution in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Wash: Remove the H₂DCFDA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Express the ROS levels as a percentage of the control.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized neuroprotective signaling pathway of this compound.

G cluster_stress Cellular Stress cluster_hdq HDQ Intervention cluster_pathway Protective Pathway A Oxidative Stress (e.g., H2O2) B ROS Production A->B C Mitochondrial Dysfunction B->C D Apoptosis C->D E 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one (HDQ) F Nrf2 Activation E->F Activates I Reduced ROS E->I Scavenges J Inhibition of Apoptotic Pathway E->J G ARE-mediated Gene Expression F->G H Antioxidant Enzymes (e.g., HO-1, SOD) G->H H->I I->C K Neuroprotection I->K J->D J->K

Caption: Hypothesized neuroprotective signaling pathway of HDQ.

References

Application Notes and Protocols: Anti-inflammatory Properties of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory properties of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is limited in the current scientific literature. The following application notes and protocols are based on the well-documented anti-inflammatory activities of the broader quinoline and 8-hydroxyquinoline chemical class. These compounds have shown significant potential in modulating key inflammatory pathways, and the provided information serves as a representative guide for investigating the potential anti-inflammatory effects of this compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their anti-inflammatory properties are of particular interest. The quinoline scaffold has been identified as a promising template for the development of novel anti-inflammatory agents. These compounds have been shown to target several key mediators of inflammation, including cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism of action for many quinoline derivatives involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

This document provides an overview of the anti-inflammatory potential of quinoline derivatives, with representative data and detailed experimental protocols to guide researchers in the evaluation of compounds such as this compound.

Data Presentation: In Vitro Anti-inflammatory Activity of Representative Quinoline Derivatives

The following tables summarize the in vitro inhibitory activities of various quinoline derivatives against key inflammatory targets. This data illustrates the potential potency of this class of compounds.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Quinoline Derivatives

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
12c COX-20.1-Celecoxib0.045
14a COX-20.11-
14b COX-20.11-
20a COX-2->100 (High Selectivity)
9e COX-20.043>513Celecoxib0.060
QIN1 COX-20.057-0.085-Celecoxib-
QIN2 COX-20.07687.1Celecoxib0.06

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[1][2][3]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Quinoline Derivatives in LPS-Stimulated RAW 264.7 Macrophages

Compound IDTarget CytokineIC50 (µM)Reference CompoundIC50 (µM)
8c TNF-α0.40 - 8.41Celecoxib10.69
8h TNF-α0.40Diclofenac10.27
8j TNF-α-
8m TNF-α-
8c IL-63.99 - 7.7Celecoxib11.17
8e IL-6-Diclofenac12.91
8f IL-6-
8g IL-6-
8h IL-6-
8j IL-6-

IC50 values represent the concentration of the compound required to inhibit 50% of the cytokine production.[4]

Plausible Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence suggests that the anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines and enzymes like COX-2.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates & Degrades NF_kB NF_kB NF_kB_active NF-kB NF_kB->NF_kB_active Translocates Quinoline_Derivative Quinoline Derivative (e.g., this compound) Quinoline_Derivative->IKK Inhibits Quinoline_Derivative->NF_kB_active Inhibits Translocation Transcription Transcription NF_kB_active->Transcription Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Inflammatory_Genes Induces

Plausible NF-κB inhibitory pathway for quinoline derivatives.

Experimental Protocols

The following are detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro Assay: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to measure the inhibitory effect of a test compound on the production of TNF-α and IL-6 in murine macrophages stimulated with lipopolysaccharide (LPS).

in_vitro_workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre-treatment Pre-treat with Test Compound Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokine Levels (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 Values ELISA->Data_Analysis End End Data_Analysis->End

Workflow for in vitro anti-inflammatory screening.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • ELISA kits for murine TNF-α and IL-6

  • Phosphate-Buffered Saline (PBS)

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • Pre-treatment: Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone). Incubate for 1-2 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed reduction in cytokine production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (lambda, Type IV)

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

  • Animal balance

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III, IV, V: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the test compound or reference drug orally (p.o.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Conclusion

The quinoline scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The representative data and protocols provided in these application notes offer a framework for researchers to investigate the anti-inflammatory potential of this compound and other related derivatives. By utilizing these in vitro and in vivo models, scientists can elucidate the mechanisms of action and assess the therapeutic potential of these compounds for the treatment of inflammatory diseases. Further studies are warranted to specifically evaluate the anti-inflammatory profile of this compound.

References

Application Notes and Protocols for 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No. 52749-50-5) is a heterocyclic organic compound belonging to the quinolinone family. Structurally, it is a derivative of 8-hydroxyquinoline, a well-known metal chelator with a broad spectrum of biological activities, including antimicrobial, neuroprotective, and anticancer effects. While research on this compound is still in its early stages, its structural similarity to other biologically active quinolinone and 8-hydroxyquinoline derivatives suggests its potential as a modulator of cellular processes.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture studies. The document outlines its potential mechanisms of action based on related compounds, detailed protocols for key cellular assays, and a summary of quantitative data from structurally similar molecules to guide experimental design.

Putative Mechanism of Action

Direct mechanistic studies on this compound are limited. However, based on the known activities of the broader 8-hydroxyquinoline class of compounds, several potential mechanisms of action in a cellular context can be hypothesized:

  • Metal Ion Chelation and Homeostasis Disruption: 8-Hydroxyquinolines are potent chelators of metal ions such as copper and zinc. This activity can disrupt the function of metalloenzymes and other metal-dependent cellular processes, potentially leading to cytotoxicity in cancer cells, which often have altered metal metabolism. The chelation of copper, in particular, has been shown to induce a form of non-apoptotic cell death in some cancer cell lines.

  • Induction of Oxidative Stress: The interaction of 8-hydroxyquinoline-metal complexes with intracellular components can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptotic or other cell death pathways.

  • Modulation of Signaling Pathways: Derivatives of 8-hydroxyquinoline have been observed to influence various signaling pathways. For instance, they have been implicated in the modulation of the calpain-calpastatin pathway, which is involved in cellular processes like apoptosis and necrosis. Furthermore, some derivatives can induce endoplasmic reticulum (ER) stress and activate the extracellular signal-regulated kinase (ERK) pathway, leading to distinct cellular outcomes.

Data Presentation: Cytotoxicity of Structurally Related Compounds

Compound ClassDerivative ExampleCell LineCancer TypeIC50 (µM)Reference
8-Hydroxyquinoline8-HydroxyquinolineMRC-5Normal Lung Fibroblast6.27[1]
8-Hydroxyquinoline5,7-dichloro-8-hydroxy-2-methylquinolineM. tuberculosis-0.1[2]
8-Hydroxyquinoline5,7-dichloro-8-hydroxy-2-methylquinolineMRSA-1.1[2]
8-Hydroxyquinoline GlycoconjugateCompound 17HCT 116Colon Carcinoma116.4 ± 5.9[3]
8-Hydroxyquinoline GlycoconjugateCompound 17MCF-7Breast Adenocarcinoma78.1 ± 9.3[3]

Note: The provided data is for structurally related compounds and should be used as a guideline. The actual cytotoxic potential of this compound may vary and needs to be determined experimentally.

Experimental Protocols

The following are detailed protocols for fundamental cell culture experiments to assess the biological activity of this compound.

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent human cancer cell lines.

Materials:

  • Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing of Cryopreserved Cells: Rapidly thaw a vial of frozen cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to an appropriately sized culture flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Monitor cell growth daily and change the medium every 2-3 days.

  • Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until the cells detach. Neutralize the trypsin by adding 4-5 volumes of complete growth medium. Gently pipette the cell suspension to create a single-cell suspension. Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete growth medium.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution (e.g., in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations

Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related 8-hydroxyquinoline compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one + Metal Ions (e.g., Cu²⁺) Transporter Ion Transporters Compound->Transporter Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Transporter->ROS Disrupts Ion Homeostasis ER Endoplasmic Reticulum (ER Stress) ROS->ER ERK ERK Activation ER->ERK Calpain Calpain Activation ER->Calpain Apoptosis Apoptosis / Cell Death ERK->Apoptosis Calpain->Apoptosis

Caption: Putative signaling cascade initiated by this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the cellular effects of this compound.

Start Start: Cell Culture (e.g., Cancer Cell Line) Treatment Treat cells with This compound (Dose-Response and Time-Course) Start->Treatment Viability Assess Cell Viability (e.g., MTT, MTS, ATP assays) Treatment->Viability Mechanism Investigate Mechanism of Action Viability->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) Mechanism->Apoptosis Cell Death? Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK, ER stress markers) Mechanism->Signaling Pathway Modulation? Data Data Analysis and Interpretation Apoptosis->Data Signaling->Data

Caption: General experimental workflow for cell culture studies.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays to investigate the biological activity of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The protocols outlined below are foundational for assessing the cytotoxic, pro-apoptotic, and signaling pathway modulatory effects of this and similar quinolinone derivatives.

Introduction

This compound belongs to the quinoline/quinolinone class of heterocyclic compounds, which are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Derivatives of 8-hydroxyquinoline have demonstrated the ability to induce apoptosis and modulate key signaling pathways implicated in cancer progression, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6][7]

This document details protocols for essential in vitro assays to characterize the cellular effects of this compound, providing a framework for its preclinical evaluation.

Data Presentation: Quantitative Analysis

The following tables present hypothetical data to illustrate the expected outcomes from the described assays.

Table 1: Cell Viability Assessment by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 3.9
1051.2 ± 4.29.8
2528.7 ± 3.1
5015.4 ± 2.5

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (10 µM)60.1 ± 3.525.4 ± 2.914.5 ± 1.8
This compound (25 µM)35.7 ± 4.040.8 ± 3.323.5 ± 2.5

Table 3: NF-κB Transcriptional Activity by Luciferase Reporter Assay

TreatmentFold Change in Luciferase Activity (vs. Stimulated Control)
Unstimulated Control0.1 ± 0.02
Stimulated Control (e.g., TNF-α)1.0
Compound (1 µM) + Stimulator0.75 ± 0.09
Compound (5 µM) + Stimulator0.42 ± 0.06
Compound (10 µM) + Stimulator0.21 ± 0.04

Table 4: MAPK Pathway Modulation by Western Blot

Target ProteinTreatment (10 µM Compound)Relative Band Intensity (Normalized to Loading Control)Fold Change (vs. Stimulated Control)
p-ERK1/2Stimulated Control1.01.0
+ Compound0.450.45
Total ERK1/2Stimulated Control1.01.0
+ Compound0.980.98
p-p38Stimulated Control1.01.0
+ Compound0.380.38
Total p38Stimulated Control1.01.0
+ Compound1.021.02

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflow for its characterization.

G cluster_workflow Experimental Workflow Start Start with This compound CellViability Cell Viability Assay (e.g., MTT) Start->CellViability IC50 Determine IC50 CellViability->IC50 Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis Signaling Signaling Pathway Analysis (Reporter Assays, Western Blot) IC50->Signaling Conclusion Characterize Bioactivity Apoptosis->Conclusion Signaling->Conclusion G cluster_apoptosis Apoptosis Induction Pathway Compound This compound Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Compound->Stress Mitochondria Mitochondrial Pathway (Bax/Bcl-2 modulation) Stress->Mitochondria Caspases Caspase Activation (Caspase-3/7) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_mapk MAPK Signaling Pathway Compound This compound MAPK MAPK (ERK, p38) Compound->MAPK Inhibition MAP3K MAP3K MAP2K MAP2K (MEK) MAP3K->MAP2K MAP2K->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response G cluster_nfkb NF-κB Signaling Pathway Compound This compound IKK IKK Complex Compound->IKK Inhibition Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Transcription Gene Transcription NFkB->Transcription

References

Application Notes and Protocols for In Vivo Efficacy Testing of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. Derivatives of 8-hydroxyquinoline have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and neuroprotective effects[1][2][3]. The 3,4-dihydro-2(1H)-quinolinone scaffold is also a key feature in several approved drugs[4]. Given the therapeutic potential suggested by its structural motifs, comprehensive in vivo evaluation is critical to ascertain the efficacy and preclinical viability of this compound.

These application notes provide detailed protocols for in vivo models to assess the anticancer, antifungal, and neuroprotective efficacy of this compound. The protocols are designed to be a practical guide for researchers in pharmacology and drug development.

I. Anticancer Efficacy Testing in a Xenograft Model

The anticancer potential of 8-hydroxyquinoline derivatives has been documented, with some compounds exhibiting cytotoxic effects against various cancer cell lines[5][6]. A common mechanism of action for similar compounds involves the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair[2]. Therefore, a human tumor xenograft model in immunodeficient mice is a suitable platform to evaluate the in vivo anticancer efficacy of this compound.

Signaling Pathway: PARP and DNA Repair

PARP_Signaling PAR PAR PARP1 PARP1 PAR->PARP1 automodification & release

Experimental Workflow: Xenograft Model

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., BRCA-mutant Ovarian Cancer) start->cell_culture inoculation 2. Subcutaneous Inoculation into Immunodeficient Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Endpoint Determination (Tumor Size, Study Duration) monitoring->endpoint analysis 8. Data Analysis (TGI, Statistical Analysis) endpoint->analysis finish End analysis->finish

Quantitative Data from a Representative PARP Inhibitor (Olaparib)
ModelCell LineTreatmentDoseTumor Growth Inhibition (TGI)Reference
Ovarian Cancer XenograftHeyA8Olaparib50 mg/kg, p.o., dailySignificant tumor growth delay[7]
Ovarian Cancer PDX (BRCA2 mutant)OV0316Niraparib75 mg/kg, p.o., dailyTumor Regression[8]
Breast Cancer PDX (BRCA2 mutant)HBCx-17RucaparibN/ASignificant tumor growth delay[9]
Experimental Protocol: Human Tumor Xenograft Model
  • Cell Culture: Culture a human cancer cell line with known sensitivity to PARP inhibitors (e.g., BRCA-mutant ovarian or breast cancer cell lines) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old. House animals in a specific pathogen-free facility with ad libitum access to food and water[10].

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse[11].

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, and a positive control like Olaparib). Administer the compound via the intended clinical route (e.g., oral gavage) daily.

  • In-life Monitoring: Record tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a specified treatment duration[10].

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI). Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups. Survival can be analyzed using Kaplan-Meier curves[7].

II. Antifungal Efficacy Testing in a Systemic Candidiasis Model

8-hydroxyquinoline derivatives have shown promising antifungal activity[1][12][13][14]. The proposed mechanism of action for some of these derivatives involves disruption of the fungal cell wall and membrane integrity[1]. A systemic infection model with Candida albicans in mice is a robust method to evaluate the in vivo antifungal efficacy of this compound.

Signaling Pathway: Antifungal Mechanism of Action (Ergosterol Synthesis Inhibition)

Antifungal_Pathway

Experimental Workflow: Systemic Candidiasis Model

Candidiasis_Workflow start Start culture_prep 1. Candida albicans Culture Preparation start->culture_prep immunosuppression 2. Immunosuppression of Mice (Optional, e.g., with cyclophosphamide) culture_prep->immunosuppression infection 3. Intravenous Inoculation of C. albicans immunosuppression->infection treatment 4. Treatment Administration (Vehicle, Compound, Positive Control) infection->treatment monitoring 5. Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint 6. Endpoint Determination (Mortality, Study Duration) monitoring->endpoint analysis 7. Fungal Burden Analysis (Kidneys, Brain) endpoint->analysis finish End analysis->finish

Quantitative Data from a Representative 8-Hydroxyquinoline Derivative (L14)
ModelStrainTreatmentDoseOutcomeReference
Systemic CandidiasisCandida albicansL142 mg/kgReduced fungal burden in kidneys and extended survival[14]
Systemic CandidiasisCandida albicansClioquinol2 mg/kgLess effective than L14[14]
Systemic CandidiasisCandida albicansFluconazole2 mg/kgPositive control[14]
Experimental Protocol: Systemic Candidiasis Model
  • Inoculum Preparation: Grow Candida albicans in a suitable broth (e.g., YPD) overnight at 30°C. Wash the cells with sterile saline and adjust the concentration to 1 x 10^6 cells/mL[15].

  • Animal Model: Use immunocompetent or immunosuppressed mice (e.g., BALB/c), 6-8 weeks old. Immunosuppression can be induced with cyclophosphamide if required[16].

  • Infection: Inject 0.1 mL of the C. albicans suspension (1 x 10^5 cells) intravenously via the lateral tail vein[16].

  • Treatment: Begin treatment shortly after infection. Administer this compound, vehicle, and a positive control (e.g., fluconazole) daily for a specified period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for survival and clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).

  • Endpoint: The primary endpoint is survival over a period of 21-28 days.

  • Fungal Burden (Optional): In a satellite group of animals, euthanize mice at specific time points post-infection. Harvest organs (typically kidneys and brain), homogenize them, and plate serial dilutions on agar to determine the fungal burden (CFU/gram of tissue)[17].

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and the log-rank test. Compare fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

III. Neuroprotective Efficacy Testing in a Stroke Model

Quinoline derivatives have been investigated for their neuroprotective properties, with some showing potential in models of neurodegenerative diseases and stroke[3][18]. A common model to evaluate neuroprotective agents is the transient middle cerebral artery occlusion (tMCAO) model in rodents, which mimics ischemic stroke.

Logical Relationship: Ischemic Cascade and Neuroprotection

Ischemic_Cascade Compound This compound (Neuroprotective Agent) ROS_Production ROS_Production Compound->ROS_Production inhibits Inflammation Inflammation Compound->Inflammation inhibits Apoptosis Apoptosis Compound->Apoptosis inhibits

Experimental Workflow: tMCAO Stroke Model

tMCAO_Workflow start Start anesthesia 1. Anesthesia and Surgical Preparation start->anesthesia mcao 2. Middle Cerebral Artery Occlusion (e.g., intraluminal filament) anesthesia->mcao reperfusion 3. Reperfusion after a Defined Period (e.g., 60-90 min) mcao->reperfusion treatment 4. Treatment Administration (Vehicle, Compound) reperfusion->treatment neuro_assessment 5. Neurological Deficit Scoring (at 24h, 48h, etc.) treatment->neuro_assessment infarct_analysis 6. Infarct Volume Measurement (TTC staining at endpoint) neuro_assessment->infarct_analysis finish End infarct_analysis->finish

Quantitative Data from a Representative Neuroprotective Dihydroquinoline
ModelCompoundDoseOutcomeReference
Cerebral Ischemia/Reperfusion (rat)6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline50 mg/kgReduced histopathological changes, oxidative stress, inflammation, and apoptosis[18]
Alzheimer's Disease Model (rat)(E)-5-(4-hydroxystyryl)quinolin-8-olN/AImproved learning and memory[3]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) Model
  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice, weighing 250-300g or 20-25g, respectively.

  • Anesthesia and Surgery: Anesthetize the animal (e.g., with isoflurane). Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Introduce a silicone-coated nylon filament into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA)[19].

  • Reperfusion: After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion[19].

  • Treatment: Administer this compound or vehicle at the time of reperfusion or at a specified time post-reperfusion.

  • Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale)[20].

  • Infarct Volume Measurement: At the study endpoint (e.g., 48 hours), euthanize the animals and harvest the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Data Analysis: Compare neurological scores and infarct volumes between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. By leveraging established models for anticancer, antifungal, and neuroprotective efficacy testing, researchers can generate robust preclinical data to guide further drug development efforts. Adherence to detailed and standardized protocols is essential for ensuring the reproducibility and translational relevance of the findings.

References

Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a versatile class of fluorescent probes widely employed in chemical and biological research. Their fluorescence properties are highly sensitive to the local environment and the presence of metal ions, making them valuable tools for a variety of applications, including the detection of metal ions in environmental and biological samples, bioimaging, and as platforms for developing novel therapeutic agents. While specific data on 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one as a fluorescent probe is limited in current literature, the broader family of 8-hydroxyquinoline derivatives offers a wealth of information and established methodologies. This document provides a detailed overview of the applications and experimental protocols for using 8-hydroxyquinoline-based fluorescent probes, which can serve as a foundational guide for research involving this compound and its analogues.

The core principle behind the function of many 8-hydroxyquinoline-based probes is a process known as chelation-enhanced fluorescence (CHEF).[1] In their free form, these molecules often exhibit weak fluorescence due to mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[2][3] Upon binding to a target analyte, such as a metal ion, these quenching pathways are often inhibited, leading to a significant increase in fluorescence intensity.[2][3]

Applications

Derivatives of 8-hydroxyquinoline have been successfully utilized in a multitude of applications:

  • Metal Ion Detection: 8-HQ and its analogues are excellent chelating agents for a wide range of metal ions.[4][5] This property has been extensively exploited to develop selective and sensitive fluorescent sensors for ions such as Zn²⁺, Al³⁺, Fe³⁺, Cu²⁺, and Hg²⁺.[4][6]

  • Bioimaging: The ability of these probes to light up in the presence of specific metal ions makes them suitable for visualizing the distribution and fluctuation of these ions within living cells and organisms.[4]

  • Pharmaceutical Research: Given the crucial role of metal ions in various pathological conditions, 8-HQ derivatives are being investigated as diagnostic tools and potential therapeutic agents for diseases like Alzheimer's.[7]

  • Environmental Monitoring: The sensitive detection of heavy metal ions in water and soil is critical for environmental protection. 8-HQ based probes offer a cost-effective and efficient method for such monitoring.

Quantitative Data Summary

The following tables summarize key quantitative data for various 8-hydroxyquinoline derivatives as fluorescent probes for metal ion detection. This data is compiled from various research articles and provides a comparative overview of their performance.

Table 1: Spectroscopic Properties of 8-Hydroxyquinoline Derivatives

DerivativeAnalyteExcitation λ (nm)Emission λ (nm)Solvent/MediumReference
(8-hydroxyquinolin-5-yl)methyl benzoateZn²⁺317-Not specified[6]
(8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoateZn²⁺316-Not specified[6]
(8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoateZn²⁺318-Not specified[6]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-olZn²⁺420596THF/H₂O (3:7, v/v)[8]
8-amidoquinoline derivative (Compound 1)Zn²⁺344504Not specified[9]

Table 2: Performance Characteristics of 8-Hydroxyquinoline-Based Fluorescent Probes

ProbeAnalyteDetection LimitBinding Stoichiometry (Probe:Ion)Reference
(8-hydroxyquinolin-5-yl)methyl benzoateZn²⁺Not specified1:1, 1:2, 1:3[6]
(8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoateZn²⁺Not specified1:1, 1:2, 1:3[6]
(8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoateZn²⁺Not specified1:1, 1:2, 1:3[6]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-olZn²⁺2.1 x 10⁻⁷ M4:2[8]

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection using an 8-Hydroxyquinoline-Based Fluorescent Probe

This protocol provides a general framework for the spectrofluorometric determination of a metal ion using a generic 8-hydroxyquinoline derivative.

1. Materials and Reagents:

  • 8-Hydroxyquinoline derivative stock solution (e.g., 1 mM in DMSO or ethanol).
  • Stock solutions of various metal salts (e.g., 10 mM in deionized water).
  • Buffer solution (e.g., Tris-HCl, HEPES, pH 7.4).
  • High-purity solvents (spectroscopic grade).
  • Cuvettes for fluorescence measurements.

2. Instrumentation:

  • A fluorescence spectrophotometer equipped with a thermostatted cell holder.

3. Experimental Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the 8-hydroxyquinoline derivative (e.g., 10 µM) by diluting the stock solution in the chosen buffer.
  • Fluorescence Measurements:
  • Transfer an appropriate volume of the probe solution to a quartz cuvette.
  • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum at the predetermined excitation wavelength.
  • incrementally add small aliquots of the metal ion stock solution to the cuvette.
  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
  • Record the fluorescence emission spectrum.
  • Selectivity Test: To assess the selectivity of the probe, repeat the fluorescence titration with other relevant metal ions under the same experimental conditions.
  • Data Analysis:
  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
  • From the titration data, determine the detection limit, typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
  • A Job's plot analysis can be performed to determine the binding stoichiometry of the probe-metal ion complex.

Protocol 2: Synthesis of an 8-Hydroxyquinoline Ester Derivative for Zn²⁺ Sensing

This protocol describes a two-step synthesis of an ester derivative of 8-hydroxyquinoline, as reported for Zn²⁺ sensing.[6]

1. Step 1: Synthesis of 5-hydroxymethyl-8-hydroxyquinoline (5-HMHQ)

  • This step involves the conversion of 8-hydroxyquinoline to its 5-hydroxymethyl derivative. The specific reaction conditions and reagents would need to be followed from the cited literature.[6]

2. Step 2: Steglich Esterification

  • Dissolve 5-HMHQ and a carboxylic acid (e.g., benzoic acid) in dichloromethane (CH₂Cl₂).
  • Add N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Stir the reaction mixture at room temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, remove the by-product, dicyclohexylurea (DCU), by filtration and acid washing.
  • Purify the final product by column chromatography.

Visualizations

The following diagrams illustrate the general principles and workflows associated with the use of 8-hydroxyquinoline-based fluorescent probes.

G Mechanism of Chelation-Enhanced Fluorescence (CHEF) cluster_0 Free Probe cluster_1 Probe-Metal Complex Probe_Free 8-HQ Derivative (Low Fluorescence) Quenching Fluorescence Quenching (e.g., PET, ESIPT) Probe_Free->Quenching Excitation (hν) Probe_Bound 8-HQ Derivative-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound + Metal Ion Probe_Bound->Probe_Free - Metal Ion (Reversible) Enhancement Fluorescence Enhancement Probe_Bound->Enhancement Excitation (hν) Metal_Ion Metal Ion G Experimental Workflow for Fluorescence-Based Metal Ion Sensing Start Start Prep_Probe Prepare Probe Stock Solution Start->Prep_Probe Prep_Metal Prepare Metal Ion Stock Solutions Start->Prep_Metal Dilute_Probe Prepare Working Probe Solution Prep_Probe->Dilute_Probe Titration Perform Fluorescence Titration with Metal Ion Prep_Metal->Titration Measure_Blank Measure Fluorescence of Probe Alone (Blank) Dilute_Probe->Measure_Blank Measure_Blank->Titration Selectivity Test Selectivity with Other Metal Ions Titration->Selectivity Data_Analysis Analyze Data: - Calibration Curve - Detection Limit - Stoichiometry Titration->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Metal Chelating Properties of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the metal chelating properties of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The following application notes and protocols are based on the well-documented activities of the structurally related and extensively studied 8-hydroxyquinoline (8HQ) and its derivatives, as well as other quinolinone compounds. These methodologies and potential applications serve as a guide for researchers investigating the metal chelating capabilities of this compound.

Introduction

Metal ions, particularly redox-active transition metals such as iron, copper, and zinc, are essential for numerous biological processes. However, their dysregulation can lead to oxidative stress, a key factor in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3][4][5] Small molecules capable of chelating these metal ions can help restore metal homeostasis and mitigate their toxic effects.

The 8-hydroxyquinoline (8HQ) scaffold is a well-known privileged structure in medicinal chemistry, renowned for its potent metal chelating ability through its nitrogen and oxygen atoms.[6][7][8] Derivatives of 8HQ have been extensively investigated as therapeutic agents for a range of conditions. While this compound belongs to the broader class of quinolinones, its specific metal binding and subsequent biological activities are not as thoroughly characterized. Recent studies on various quinolinone derivatives, however, suggest promising antioxidant and cytoprotective effects, which may be linked to metal chelation.[9][10][11]

These application notes provide a framework for the investigation of this compound as a potential metal chelator and antioxidant for applications in drug discovery and development.

Potential Applications

  • Neuroprotective Agent: By chelating excess iron and copper in the brain, this compound could potentially mitigate the oxidative stress and amyloid-beta aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's.[1][3][4][5][12][13][14]

  • Anticancer Agent: The disruption of metal homeostasis in cancer cells is a promising therapeutic strategy. This compound could potentially be explored for its ability to selectively chelate metals essential for tumor growth and proliferation.[2]

  • Antioxidant: Through direct radical scavenging or by chelating pro-oxidant metal ions, this compound may serve as a valuable antioxidant.[10][15][16][17]

Quantitative Data Summary

As specific data for this compound is not available, the following table provides an example of how quantitative data for a novel chelator would be presented. The values are hypothetical and for illustrative purposes only.

ParameterFe(II)Fe(III)Cu(II)Zn(II)Antioxidant Activity (DPPH) IC₅₀ (µM)
This compound (Hypothetical) TBDTBDTBDTBDTBD
EDTA (Reference) ~5 µM~1 µM~2 µM~1 µMNA
8-Hydroxyquinoline (Reference) HighHighHighHigh~25 µM

TBD: To Be Determined. Values for reference compounds are approximations from literature.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the metal chelating and antioxidant properties of this compound.

Protocol 1: Ferrous Iron [Fe(II)] Chelating Activity (Ferrozine Assay)

This protocol determines the Fe(II) chelating capacity of the test compound. The principle is based on the competition between the test compound and ferrozine for the binding of ferrous ions. The formation of the ferrozine-Fe(II) complex results in a colored solution with maximum absorbance at 562 nm. A decrease in absorbance indicates the chelating activity of the sample.[18][19][20][21][22]

Materials:

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • EDTA (positive control)

  • Assay Buffer (e.g., HEPES or Acetate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound, EDTA, FeSO₄, and ferrozine in the appropriate solvent (e.g., DMSO for the compound, water for others).

  • In a 96-well plate, add 50 µL of various concentrations of the test compound or EDTA.

  • Add 50 µL of FeSO₄ solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 100 µL of ferrozine solution to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • The percentage of Fe(II) chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance in the presence of the test compound.

Protocol 2: Copper [Cu(II)] Chelation Assay (UV-Vis Spectroscopy)

This method assesses the ability of the compound to chelate Cu(II) ions by observing changes in the UV-Visible absorption spectrum upon complex formation.[23][24][25][26][27][28]

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂) or Copper(II) sulfate (CuSO₄)

  • Methanol or another suitable solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Record the UV-Vis spectrum of the compound alone.

  • Prepare a stock solution of the Cu(II) salt.

  • Titrate the compound solution with increasing concentrations of the Cu(II) solution.

  • Record the UV-Vis spectrum after each addition of the Cu(II) solution, allowing time for equilibration.

  • Monitor for changes in the spectrum, such as a shift in the maximum absorption wavelength (λmax) or the appearance of new peaks, which indicate complex formation.

  • The stoichiometry of the complex can be determined using methods like Job's plot.

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging capacity of the test compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color and absorbs strongly at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced, and the color changes to yellow, leading to a decrease in absorbance.[29][30][31]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or control solutions at different concentrations.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo Further Evaluation synthesis Synthesis of 8-Hydroxy-3,4- dihydroquinolin-2(1H)-one purification Purification & Structural Confirmation (NMR, MS) synthesis->purification chelation Metal Chelation Assays (Fe, Cu, Zn) purification->chelation antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant cell_studies Cell-based Assays (Toxicity, Neuroprotection) chelation->cell_studies antioxidant->cell_studies animal_models In Vivo Studies (Disease Models) cell_studies->animal_models

Caption: Experimental workflow for evaluating a novel metal chelating agent.

Signaling_Pathway cluster_stress Oxidative Stress Cascade cluster_intervention Therapeutic Intervention metal Excess Metal Ions (e.g., Fe²⁺, Cu²⁺) ros Reactive Oxygen Species (ROS) Generation (Fenton Reaction) metal->ros damage Cellular Damage (Lipid Peroxidation, DNA damage) ros->damage apoptosis Apoptosis / Cell Death damage->apoptosis chelator This compound chelator->metal Chelation chelator->ros Scavenging

Caption: Proposed mechanism of neuroprotection by metal chelation.

References

Application of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a naturally occurring heterocyclic compound that has garnered interest in the field of medicinal chemistry. Isolated from the extremophilic actinomycete Streptomyces sp. LGE21, this molecule belongs to the broader class of 8-hydroxyquinolines, which are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The foundational structure of 3,4-dihydro-2(1H)-quinolinone is present in several pharmacologically active compounds, highlighting its potential as a scaffold for drug design. This document provides an overview of the known applications of this compound, along with detailed protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

PropertyValue
IUPAC Name 8-hydroxy-3,4-dihydro-1H-quinolin-2-one
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
CAS Number 52749-50-5
Appearance Solid

Biological Activities and Applications

Preliminary studies on this compound isolated from Streptomyces sp. LGE21 have indicated weak biological activities. Further derivatization and investigation into its mechanism of action are warranted to explore its full therapeutic potential.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits weak cytotoxic activity against the human liver cancer cell line HEPG2 and the human cervix carcinoma cell line (KB-3-1)[1]. While the parent compound shows limited potency, its scaffold can be a starting point for the synthesis of more active anticancer agents.

Antimicrobial Activity

The compound has also been shown to possess weak growth inhibitory activity against a panel of bacterial strains[1]. The 8-hydroxyquinoline moiety is known for its metal-chelating properties, which is a common mechanism for antimicrobial action.

Experimental Protocols

Synthesis of this compound

While the compound has been isolated from a natural source, a general synthetic route for 3,4-dihydroquinolin-2(1H)-ones can be adapted. One common method involves the reduction of the corresponding quinolin-2(1H)-one.

Protocol: Reduction of 8-Hydroxyquinolin-2(1H)-one

Materials:

  • 8-Hydroxyquinolin-2(1H)-one

  • Samarium(II) iodide (SmI₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 8-Hydroxyquinolin-2(1H)-one in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Samarium(II) iodide (SmI₂) in THF to the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a mixture of methanol and water.

  • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Neutralize the mixture by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Workflow for Synthesis of this compound

G cluster_synthesis Synthesis Workflow start Start: 8-Hydroxyquinolin-2(1H)-one dissolve Dissolve in anhydrous THF under inert atmosphere start->dissolve cool Cool to 0 °C dissolve->cool add_smi2 Add SmI₂ solution in THF cool->add_smi2 monitor Monitor reaction by TLC add_smi2->monitor quench Quench with MeOH/H₂O monitor->quench neutralize Neutralize with sat. NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End Product: this compound purify->end

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HEPG2, KB-3-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in a complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Cytotoxicity Assay

G cluster_mtt MTT Assay Workflow seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC₅₀ read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

G cluster_mic MIC Assay Workflow prepare_dilutions Prepare serial dilutions of compound in broth inoculate Inoculate wells with bacteria prepare_dilutions->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC (lowest concentration with no growth) incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, the broader class of 8-hydroxyquinolines is known to exert its biological effects through several mechanisms, which may also be relevant for this compound.

Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a well-known chelator of metal ions such as iron, copper, and zinc. This chelation can disrupt essential metalloenzymes in pathogens, leading to antimicrobial effects. In the context of cancer, altering the homeostasis of these metal ions can induce oxidative stress and trigger apoptosis in cancer cells.

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_pathway Hypothetical Anticancer Mechanism compound 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one chelation Metal Ion Chelation (e.g., Fe, Cu) compound->chelation ros Increased Reactive Oxygen Species (ROS) chelation->ros stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis

Caption: A hypothetical mechanism of anticancer action.

Conclusion

This compound represents a promising, albeit currently underexplored, scaffold in medicinal chemistry. Its natural origin and the known biological activities of the broader 8-hydroxyquinoline class provide a strong rationale for further investigation. The weak initial activities reported suggest that this molecule may serve as a valuable starting point for the design and synthesis of more potent and selective derivatives. The protocols provided herein offer a foundation for researchers to synthesize and evaluate this compound and its future analogues for various therapeutic applications. Further studies are required to elucidate its precise mechanism of action and to explore its potential in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting procedures and frequently asked questions to optimize the synthesis yield of 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A prevalent and cost-effective starting material is 2-aminophenol. The synthesis typically proceeds through an initial reaction with an acrylic acid derivative followed by intramolecular cyclization.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. Key areas to troubleshoot include:

  • Reaction Temperature: The intramolecular cyclization step is often temperature-sensitive. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or products.

  • Purity of Reagents: Impurities in the starting materials, particularly the 2-aminophenol, can interfere with the reaction and lead to the formation of side products. Ensure the purity of all reagents before starting the synthesis.

  • Atmosphere Control: The reaction can be sensitive to atmospheric oxygen, which can lead to oxidative side products. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize these side reactions.

  • Catalyst Choice and Concentration: For catalyzed reactions, the choice of acid or base catalyst and its concentration are critical. An inappropriate catalyst or concentration can lead to side reactions or an incomplete reaction.

Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A3: A common side product is the non-cyclized intermediate, N-(2-hydroxyphenyl)propanamide. Its presence in significant amounts usually indicates that the cyclization step is not proceeding to completion. To address this, consider optimizing the reaction temperature and time for the cyclization. Another potential issue is the formation of polymeric materials, which can be minimized by controlling the reaction temperature and ensuring efficient stirring.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using TLC. Extend the reaction time if necessary.
Inactive or inappropriate catalyst.Verify the catalyst's activity. If using a literature procedure, ensure the correct catalyst is being used. Consider screening different acid or base catalysts if the standard one is ineffective.
Poor quality of starting materials.Check the purity of the 2-aminophenol and other reagents by appropriate analytical methods (e.g., NMR, melting point). Purify the starting materials if necessary.
High Percentage of Side Products Suboptimal reaction temperature for cyclization.Optimize the temperature for the cyclization step. A lower temperature might favor the desired product over side reactions.
Reaction exposed to air, leading to oxidation.Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Incorrect stoichiometry of reactants.Carefully check the molar ratios of the reactants. An excess of one reactant can sometimes lead to the formation of side products.
Product is Difficult to Purify Presence of starting materials and intermediates.If the reaction has not gone to completion, consider optimizing the reaction conditions (temperature, time, catalyst) to drive it further. Column chromatography is often effective for separating the desired product from impurities.
Formation of tar-like substances.This is often a result of excessively high reaction temperatures. Reduce the reaction temperature and ensure uniform heating with vigorous stirring.

Experimental Protocol: Two-Step Synthesis from 2-Aminophenol

This protocol outlines a common two-step approach for the synthesis of this compound, starting with the synthesis of 8-hydroxyquinoline via a modified Skraup synthesis, followed by catalytic hydrogenation.

Step 1: Synthesis of 8-Hydroxyquinoline

This step involves the reaction of 2-aminophenol with glycerol in the presence of an oxidizing agent and sulfuric acid.

Materials:

  • 2-Aminophenol

  • Glycerol

  • o-Nitrophenol (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Anhydrous Copper Sulfate (optional, as a dehydrating agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Slowly add 2-aminophenol and o-nitrophenol to the mixture with continuous stirring. If using, add anhydrous copper sulfate.

  • Heat the mixture gradually to approximately 130-140°C. The reaction is exothermic and should be carefully controlled.

  • Maintain the temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the solution with a sodium hydroxide solution to a pH of 7.5-8 to precipitate the crude 8-hydroxyquinoline.

  • Filter the crude product, wash with water, and purify by recrystallization or steam distillation.

Step 2: Catalytic Hydrogenation to this compound

This step involves the reduction of the pyridine ring of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline (from Step 1)

  • Palladium on Carbon (Pd/C, 10%) or other suitable hydrogenation catalyst

  • Ethanol or other suitable solvent

  • Hydrogen gas

Procedure:

  • Dissolve the purified 8-hydroxyquinoline in a suitable solvent such as ethanol in a hydrogenation vessel.

  • Add the Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway Diagram

Synthesis_Pathway A 2-Aminophenol + Acrylic Acid Derivative B N-(2-hydroxyphenyl)propanamide (Intermediate) A->B Amide Formation C This compound B->C Intramolecular Cyclization

A simplified reaction pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or High Impurity check_purity Check Reagent Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purity->check_conditions If pure optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time use_inert Use Inert Atmosphere check_conditions->use_inert analyze_side_products Analyze Side Products (TLC, NMR) optimize_temp->analyze_side_products optimize_time->analyze_side_products use_inert->analyze_side_products modify_workup Modify Purification/Workup analyze_side_products->modify_workup Identify impurities success Improved Yield modify_workup->success

A logical workflow for troubleshooting synthesis issues.

Technical Support Center: 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Based on the properties of the closely related compound 8-hydroxyquinoline, this compound is expected to be sparingly soluble in water and readily soluble in common organic solvents such as ethanol, methanol, and acetone.[1][2] Its solubility is also likely pH-dependent, with increased solubility in acidic or basic conditions due to the protonation or deprotonation of the hydroxyl and amide groups.

Q2: What are the most common methods for purifying this compound?

The most common purification techniques for compounds of this class are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude material and the nature of the impurities.

Q3: What are the potential impurities I might encounter?

While specific impurities depend on the synthetic route, potential contaminants may include:

  • Unreacted starting materials: Such as o-aminophenol and glycerol derivatives if a Skraup-type synthesis is employed.[3][4]

  • Reagents and catalysts: Traces of acids, bases, or metal catalysts used in the synthesis.

  • Side products: Including products from incomplete reactions, over-oxidation, or polymerization. For instance, in syntheses involving quinolinones, the formation of isomers or related byproducts is possible.[5]

  • Degradation products: The compound may be sensitive to light and heat, leading to degradation.

Q4: How can I assess the purity of my this compound sample?

Purity can be assessed using a variety of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity and monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for similar compounds include ethanol, methanol, or mixtures with ethyl acetate.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid. The solvent may also be too non-polar.Add a small amount of a miscible, less polar co-solvent to the hot solution. Ensure slow cooling. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. The volume of the washing solvent is too large.Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can also adsorb the desired product, so use it sparingly.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the compound from impurities. The solvent system (eluent) is not optimized. The column was not packed properly.Optimize the eluent system using TLC first. A good starting point for polar compounds is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane.[6] Ensure the column is packed uniformly without any cracks or bubbles.
The compound does not move from the origin (streaking at the top). The eluent is not polar enough. The compound is interacting strongly with the stationary phase (e.g., silica gel, which is acidic).Gradually increase the polarity of the eluent. For basic compounds that streak on silica, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the separation.[7]
The compound runs with the solvent front. The eluent is too polar.Decrease the polarity of the eluent.
Tailing of the peak. The compound is interacting too strongly with the stationary phase. The column is overloaded.Add a modifier to the eluent (e.g., a small amount of acid or base). Reduce the amount of crude material loaded onto the column.
Cracks in the silica gel bed. The column has run dry.Never let the solvent level drop below the top of the stationary phase.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

General Column Chromatography Protocol
  • Eluent Selection: Using TLC, find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[9][10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compound and impurities down the column at different rates.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

SolventPolarityBoiling Point (°C)Notes
MethanolHigh65Good for polar compounds.
EthanolHigh78Similar to methanol, less toxic.
Ethyl AcetateMedium77Often used in combination with hexanes.
HexanesLow69Good for non-polar impurities.
AcetoneHigh56Can be a good solvent for many organic compounds.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% Ethyl Acetate) or Methanol in Dichloromethane (e.g., 1% to 10% Methanol)[6]
Loading Capacity Typically 1-10% of the silica gel weight, depending on the difficulty of the separation.

Visualizations

Purification_Workflow crude Crude Product assess_purity Assess Purity (TLC/HPLC) crude->assess_purity high_purity >95% Pure? assess_purity->high_purity Yes low_purity <95% Pure? assess_purity->low_purity No recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product high_purity->recrystallization low_purity->column_chromatography Troubleshooting_Logic start Purification Issue check_solubility Check Solubility start->check_solubility check_tlc Analyze by TLC check_solubility->check_tlc oiling_out Oiling Out? check_tlc->oiling_out no_crystals No Crystals? check_tlc->no_crystals poor_separation Poor Separation? check_tlc->poor_separation streaking Streaking? check_tlc->streaking slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes concentrate Concentrate Solution no_crystals->concentrate Yes optimize_eluent Optimize Eluent poor_separation->optimize_eluent Yes add_modifier Add Eluent Modifier streaking->add_modifier Yes adjust_solvent Adjust Solvent System slow_cooling->adjust_solvent concentrate->adjust_solvent optimize_eluent->add_modifier

References

Technical Support Center: HPLC Purification of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the HPLC purification of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?

A1: Peak tailing is a common issue when purifying polar, phenolic compounds like this compound. The primary causes include:

  • Secondary Interactions: The hydroxyl and amide groups in the molecule can interact with residual silanol groups on the surface of standard silica-based C18 columns. This leads to undesirable secondary interactions that cause the peak to tail.

    • Solution: Use a base-deactivated or end-capped C18 column to minimize silanol interactions. Alternatively, consider using a column with a different stationary phase, such as a polar-embedded or phenyl column, which can offer alternative selectivity and improved peak shape for polar compounds.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the phenolic hydroxyl group, both the ionized and non-ionized forms of the compound can exist, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can suppress the ionization of the hydroxyl group and lead to a sharper, more symmetrical peak.

  • Metal Chelation: 8-Hydroxyquinoline and its derivatives are known chelating agents. Trace metal contaminants in the HPLC system (e.g., in the stationary phase, frits, or tubing) can interact with your compound, causing peak tailing.

    • Solution: Add a small amount of a competing chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase to sequester metal ions. Using a column specifically designed for metal-sensitive compounds can also be beneficial.

  • Column Overload: Injecting too much sample can lead to mass overload and subsequent peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

Q2: My compound, this compound, is showing poor retention on my C18 column and eluting near the void volume. How can I increase its retention?

A2: Poor retention of polar compounds on traditional C18 columns is a frequent challenge. Here are several strategies to improve retention:

  • Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component (e.g., water) in your mobile phase. However, be cautious of using very high aqueous content (>95%) with standard C18 columns, as this can lead to "phase collapse" or "dewetting," resulting in irreproducible retention times.

  • Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which makes them more compatible with highly aqueous mobile phases and provides better retention for polar analytes.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. This technique is well-suited for the retention of very polar compounds.

  • Use a Phenyl Stationary Phase: The pi-pi interactions between the aromatic ring of your compound and a phenyl stationary phase can provide an alternative retention mechanism and improve separation from other components.

Q3: I am seeing broad peaks for this compound. What could be the reason?

A3: Broad peaks can be caused by several factors, some of which overlap with the causes of peak tailing:

  • Large Injection Volume or Inappropriate Sample Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in broad peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble in the initial mobile phase, use the minimum amount of a stronger solvent and then dilute it with the mobile phase.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can interfere with the interaction of your analyte with the stationary phase, leading to broader peaks.

    • Solution: Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column from contaminants.

Q4: My recovery of this compound after purification is consistently low. What could be the issue?

A4: Low recovery can be attributed to several factors:

  • Compound Instability: The compound might be degrading under the HPLC conditions.

    • Solution: Investigate the stability of your compound in the mobile phase. If it is unstable at a low pH, try using a different acidic modifier or a buffered mobile phase at a slightly higher pH.

  • Adsorption: The compound may be irreversibly adsorbing to active sites in the HPLC system.

    • Solution: As mentioned for peak tailing, using a base-deactivated column and addressing potential metal chelation can help minimize active sites for adsorption.

  • Poor Solubility: If the compound precipitates in the mobile phase during the run, it will lead to low recovery and can cause system blockages.

    • Solution: Ensure your sample is fully dissolved in the injection solvent and that the mobile phase composition throughout the gradient is compatible with the compound's solubility.

Quantitative Data Summary

The following table summarizes the physicochemical properties of this compound and typical starting parameters for its HPLC purification based on methods for similar compounds.

ParameterValue / RangeDescription
Compound Properties
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol [1]
XLogP30.7[1]A measure of lipophilicity, indicating a relatively polar nature.
Typical HPLC Parameters
Column TypeReverse-Phase C18 (end-capped)A common starting point for compounds of this polarity.
Column Dimensions4.6 x 150 mm, 5 µmStandard analytical column dimensions.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier to improve peak shape.
Mobile Phase BAcetonitrile or MethanolCommon organic solvents for reverse-phase HPLC.
Gradient5-95% B over 10-20 minutesA typical starting gradient for method development.
Flow Rate0.8 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature25 - 40 °CTemperature can be optimized to improve peak shape and resolution.
Detection Wavelength~250 nmBased on methods for the related compound 8-hydroxyquinoline.
Injection Volume5 - 20 µLShould be optimized to avoid column overload.

Experimental Protocol: HPLC Purification

This protocol provides a general starting point for the purification of this compound. Optimization will likely be required based on the specific sample matrix and purity requirements.

1. Sample Preparation: a. Dissolve the crude sample in a suitable solvent. The ideal solvent is the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). b. If the sample is not soluble, use a minimal amount of a stronger solvent like methanol or acetonitrile, and then dilute with the initial mobile phase. c. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Preparation: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. c. Mobile Phase B: Acetonitrile (HPLC grade). d. System Purge: Purge the pump lines with the respective mobile phases to remove any air bubbles. e. Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

3. Chromatographic Conditions: a. Flow Rate: 1.0 mL/min. b. Injection Volume: 10 µL. c. Column Temperature: 30 °C. d. Detection: UV at 250 nm. e. Gradient Program:

  • 0-2 min: 5% B
  • 2-12 min: Linear gradient from 5% to 95% B
  • 12-15 min: Hold at 95% B
  • 15-16 min: Linear gradient from 95% to 5% B
  • 16-20 min: Hold at 5% B (re-equilibration)

4. Fraction Collection: a. Collect fractions corresponding to the main peak of interest. b. Analyze the collected fractions for purity. c. Pool the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC purification of this compound.

TroubleshootingWorkflow start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_retention Poor Retention start->poor_retention broad_peaks Broad Peaks start->broad_peaks low_recovery Low Recovery start->low_recovery secondary_interactions Secondary Silanol Interactions peak_tailing->secondary_interactions Cause mobile_phase_ph Incorrect Mobile Phase pH peak_tailing->mobile_phase_ph Cause metal_chelation Metal Chelation peak_tailing->metal_chelation Cause column_overload_tailing Column Overload peak_tailing->column_overload_tailing Cause high_mp_polarity Mobile Phase Too Strong poor_retention->high_mp_polarity Cause wrong_column Inappropriate Column Chemistry poor_retention->wrong_column Cause sample_solvent Inappropriate Sample Solvent broad_peaks->sample_solvent Cause extra_column_vol Extra-Column Volume broad_peaks->extra_column_vol Cause column_contamination Column Contamination broad_peaks->column_contamination Cause compound_instability Compound Instability low_recovery->compound_instability Cause adsorption Irreversible Adsorption low_recovery->adsorption Cause use_endcapped_column Use End-capped/Base-Deactivated Column secondary_interactions->use_endcapped_column Solution adjust_ph Adjust pH (add 0.1% Formic Acid) mobile_phase_ph->adjust_ph Solution add_edta Add EDTA to Mobile Phase metal_chelation->add_edta Solution reduce_sample_load_tailing Reduce Sample Concentration/Volume column_overload_tailing->reduce_sample_load_tailing Solution increase_aqueous Increase Aqueous Content in Mobile Phase high_mp_polarity->increase_aqueous Solution use_polar_column Use Polar-Embedded or HILIC Column wrong_column->use_polar_column Solution dissolve_in_mp Dissolve Sample in Mobile Phase sample_solvent->dissolve_in_mp Solution optimize_tubing Minimize Tubing Length/ID extra_column_vol->optimize_tubing Solution clean_column Clean/Replace Column or Use Guard Column column_contamination->clean_column Solution check_stability Check Stability in Mobile Phase compound_instability->check_stability Solution use_inert_column Use Base-Deactivated/Inert Column adsorption->use_inert_column Solution

Caption: Troubleshooting workflow for HPLC purification.

References

Technical Support Center: Synthesis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The information is presented in a user-friendly question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

This section addresses common problems observed during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Product

Question: I am not getting the expected this compound product, or the yield is very low. What could be the issue?

Answer:

Several factors can contribute to low or no product yield. Consider the following potential causes and solutions:

  • Incomplete Reaction: The intramolecular cyclization to form the dihydroquinolinone ring may be sluggish.

    • Solution: Increase the reaction time or temperature according to the protocol. Ensure your starting materials are pure and dry, as impurities can inhibit the reaction.

  • Suboptimal Catalyst or Reagent Activity: If your synthesis involves a catalyst (e.g., a Lewis acid for Friedel-Crafts type cyclization), its activity is crucial.

    • Solution: Use a fresh batch of the catalyst or reagent. Ensure anhydrous conditions if the catalyst is sensitive to moisture.

  • Incorrect Reaction Conditions: The reaction may be sensitive to specific conditions such as temperature, solvent, and concentration.

    • Solution: Carefully review the experimental protocol and ensure all parameters are precisely followed. A trial run with small variations in temperature or reaction time might help optimize the conditions for your specific setup.

  • Starting Material Degradation: The starting materials, particularly substituted anilines or propanamides, can be unstable under certain conditions.

    • Solution: Check the purity of your starting materials before use. Store them under the recommended conditions (e.g., protected from light and moisture).

Problem 2: Formation of Multiple Products (Isomers and Byproducts)

Question: My reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of isomers and other byproducts. How can I minimize these and isolate my target compound?

Answer:

The formation of multiple products is a common challenge, especially in intramolecular cyclization reactions involving substituted aromatic rings.

Potential Side Reactions and Byproducts:

  • Formation of the 6-Hydroxy Isomer: In Friedel-Crafts type cyclizations of 2-aminophenol derivatives, cyclization can occur at either the position ortho or para to the hydroxyl group. This can lead to the formation of the 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one isomer.

  • Polymerization: Under harsh acidic or high-temperature conditions, starting materials or the product can polymerize, leading to an intractable solid or a complex mixture.

  • Incomplete Cyclization: The intermediate N-(2-hydroxyphenyl)-3-halopropanamide may be present if the cyclization is not complete.

  • Dehalogenation/Elimination: If the starting material is a halopropanamide, dehalogenation or elimination to form an acrylamide derivative can occur as a side reaction.

Troubleshooting and Purification Strategies:

Issue Potential Cause Recommended Solution
Isomer Formation Non-selective cyclization.Optimize reaction conditions (e.g., choice of Lewis acid, temperature) to favor cyclization at the desired position. Purification via column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) is often necessary to separate the isomers.
Polymerization Harsh reaction conditions (high temperature, strong acid).Use milder reaction conditions. Slowly add reagents to control the reaction exotherm.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature as tolerated by the substrates. Monitor the reaction progress by TLC.
Byproduct Formation Alternative reaction pathways.Modify the reaction conditions to suppress side reactions. For example, using a non-nucleophilic base can minimize elimination.

Purification Protocol for Isomer Separation:

A common method for purifying 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, which can be adapted, involves flash column chromatography.

  • Sample Preparation: After workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the crude product onto a small amount of silica gel to create a dry-loading sample. This often provides better separation than direct liquid loading.[1]

  • Column Packing: Pack a glass chromatography column with silica gel in a non-polar solvent like hexane.

  • Elution: Start the elution with a non-polar solvent system, such as a hexane:ethyl acetate mixture (e.g., 95:5). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 80:20) to elute the desired compound.[1]

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

A1: A likely synthetic route involves the intramolecular Friedel-Crafts-type cyclization of an N-(2-hydroxyphenyl)-3-halopropanamide. The key challenges with this method are:

  • Regioselectivity: The cyclization can occur at two different positions on the aniline ring, leading to the formation of the desired 8-hydroxy isomer and the undesired 6-hydroxy isomer.

  • Harsh Conditions: The reaction often requires a strong Lewis acid (like AlCl₃) and elevated temperatures, which can lead to side reactions like polymerization and degradation.[2]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To assess the purity and compare the Rf value with a standard if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To accurately quantify the purity of the final compound.

Q3: Are there any alternative synthetic strategies that might reduce side reactions?

A3: Yes, modern synthetic methods are continually being developed. Some alternatives that might offer better selectivity and milder conditions include:

  • Palladium-catalyzed intramolecular C-H amination: These methods can offer high regioselectivity under milder conditions.

  • Photochemical cyclization: Certain N-arylacrylamides can undergo photocyclization to form dihydroquinolinones, often with good functional group tolerance.[3]

  • Radical-initiated cyclization: These reactions can proceed under neutral conditions, potentially avoiding acid-catalyzed side reactions.[4]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathway and a common side reaction.

main_reaction cluster_start Starting Material cluster_product Desired Product start N-(2-hydroxyphenyl)-3-chloropropanamide product This compound start->product Intramolecular Friedel-Crafts Cyclization (e.g., AlCl3)

Caption: Main synthetic route to the target molecule.

side_reaction cluster_start Starting Material cluster_products Potential Products start N-(2-hydroxyphenyl)-3-chloropropanamide product_8 8-Hydroxy Isomer (Desired) start->product_8 Cyclization at C6 product_6 6-Hydroxy Isomer (Side Product) start->product_6 Cyclization at C4

Caption: Competing cyclization leading to isomer formation.

troubleshooting_workflow start Low or No Yield check1 Check Reaction Conditions (Temp, Time, Solvent) start->check1 check2 Verify Starting Material Purity start->check2 check3 Assess Catalyst/Reagent Activity start->check3 solution1 Optimize Conditions check1->solution1 solution2 Purify/Re-characterize Starting Materials check2->solution2 solution3 Use Fresh Catalyst/Reagent check3->solution3

Caption: Troubleshooting workflow for low product yield.

References

8-Hydroxy-3,4-dihydroquinolin-2(1h)-one solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

Quinolinone derivatives like this compound often exhibit poor water solubility due to their molecular structure. Key factors include:

  • Aromaticity and Planarity: The rigid, aromatic structure contributes to a stable crystal lattice that requires significant energy to break down during dissolution.

  • Lipophilicity: The compound is largely lipophilic (fat-soluble), making it inherently less soluble in water-based media.

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between molecules in the solid state, can hinder interactions with water molecules.

Q2: What are the initial steps to troubleshoot the precipitation of my compound in an aqueous buffer?

When your compound precipitates, a systematic approach is necessary. The following workflow can guide your initial efforts to find a suitable solubilization strategy.

G cluster_0 Troubleshooting Workflow for Precipitation A Compound Precipitates in Aqueous Buffer B Tier 1: Simple Formulation Adjustments A->B F Adjust pH (if ionizable groups are present) B->F Ionizable G Add Co-solvents (e.g., DMSO, Ethanol) B->G Non-ionizable C Tier 2: Advanced Formulation Strategies E Outcome: Solubilized Compound C->E If successful H Use Cyclodextrins (e.g., HP-β-CD) C->H D Tier 3: Solid-State Engineering I Prepare Solid Dispersions (e.g., with PVP, PEG) D->I F->C If precipitation persists G->C If precipitation persists H->D If precipitation persists I->E If successful

Initial troubleshooting workflow for compound precipitation.

Q3: How do I prepare a stock solution of this compound?

The most common method for preparing a stock solution of a poorly soluble compound is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a widely used and recommended choice due to its ability to dissolve a broad range of compounds.

G cluster_1 Stock Solution Preparation Workflow A Weigh Compound B Add Co-solvent (e.g., 100% DMSO) A->B C Promote Dissolution B->C D Vortex (30-60s) C->D E Sonicate (5-10 min) D->E If not dissolved G Inspect for Clarity D->G If dissolved F Gentle Warming (e.g., 37°C) E->F If not dissolved E->G If dissolved F->G H Store at -20°C or -80°C G->H If clear solution

General workflow for preparing a stock solution.

Troubleshooting Guides

Issue 1: Compound precipitates when diluting the DMSO stock solution into aqueous media.

This is a frequent issue that arises when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the compound to "crash out" of the solution.

Solutions:

  • Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium. Perform serial dilutions to identify a concentration that remains soluble.

  • Increase the Final Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound in solution. Always include a vehicle control with the same final co-solvent concentration to assess its effect on your experiment.

  • Use Advanced Formulation Strategies: If simple adjustments are not effective, consider using cyclodextrins or other solubilizing excipients.

Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to inconsistent and unreliable data in biological assays.

Solutions:

  • Confirm Solubilization: Before each experiment, visually inspect your final solution for any signs of precipitation.

  • Run Vehicle Controls: This is a critical step. Always run controls with the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin) to ensure that the vehicle itself is not causing the observed biological effects.

  • Consider Kinetic vs. Thermodynamic Solubility: The method of preparation can influence the apparent solubility. A solution prepared by diluting a DMSO stock (kinetic solubility) may be supersaturated and prone to precipitation over time compared to a solution prepared by equilibrating the solid compound in the aqueous medium (thermodynamic solubility).

Data Presentation

Solvent SystemCompoundTemperature (°C)SolubilityCitation
Water8-Hydroxyquinoline200.56 g/L (sparingly soluble)[1]
Ethanol8-HydroxyquinolineNot SpecifiedSoluble (up to 100 mM)[2][3]
DMSO8-HydroxyquinolineNot SpecifiedSoluble (up to 100 mM)[2]
Acetone8-HydroxyquinolineNot SpecifiedFreely soluble[1][3]
Chloroform8-HydroxyquinolineNot SpecifiedFreely soluble[1]
Benzene8-HydroxyquinolineNot SpecifiedFreely soluble[1]

Experimental Protocols

Protocol 1: Solubilization using Co-solvents (e.g., DMSO)

This protocol describes the preparation of a stock solution and its dilution into an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM). A high concentration minimizes the volume of organic solvent transferred to your final assay.

  • Promote Dissolution:

    • Vortex the mixture vigorously for 30-60 seconds.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Gentle warming (e.g., in a 37°C water bath) can also be applied, but be mindful of the compound's stability at elevated temperatures.

  • Inspect for Clarity: A successful stock solution should be clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.

  • Preparation of Working Solution:

    • To prepare your final working solution, dilute the DMSO stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

Protocol 2: pH-Dependent Solubility Enhancement

The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the aqueous medium. Based on the related compound 8-hydroxyquinoline, which has pKa values of approximately 5.13 (for the quinoline nitrogen) and 9.89 (for the hydroxyl group), the solubility of this compound is also likely to be pH-dependent.[3]

Procedure:

  • Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.

  • Separate the undissolved compound by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility against the pH to determine the optimal pH for solubilization. Ensure the chosen pH is compatible with your experimental system.

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules within their hydrophobic cavity, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Procedure for Determining Optimal HP-β-CD Concentration:

  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of this compound powder to a fixed volume of each cyclodextrin solution and a control (buffer only).

  • Equilibration: Shake the suspensions at a constant temperature for 48-72 hours to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 30 minutes to pellet the undissolved solid.

  • Analyze Supernatant: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method.

  • Plot and Determine: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex. This allows you to determine the minimum cyclodextrin concentration needed to dissolve your target concentration of the compound.

References

Technical Support Center: Stability of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one in various solvents. This information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, similar to other quinolinone derivatives and compounds with phenolic and lactam functionalities.[1][2][3] Key factors include:

  • pH: The compound's lactam ring may be susceptible to hydrolysis under acidic or basic conditions. The phenolic hydroxyl group's ionization state will also be pH-dependent, which can affect its reactivity and solubility.

  • Temperature: Elevated temperatures can accelerate degradation processes.[2] For long-term storage, refrigeration (2-8°C) is recommended.[4]

  • Light: Compounds with aromatic rings and phenolic groups can be sensitive to light, potentially leading to photodegradation.[5][6] It is advisable to store the compound and its solutions protected from light.

  • Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be catalyzed by air (oxygen) or the presence of metal ions.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond within the dihydroquinolinone ring (a lactam) is a primary site for hydrolysis. This can occur under both acidic and basic conditions, leading to the opening of the ring to form a carboxylic acid and an amine.[1]

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation. This can lead to the formation of quinone-type structures or other oxidative degradation products. The presence of trace metals can catalyze this process.

Below is a diagram illustrating the potential degradation pathways.

cluster_main Potential Degradation Pathways of this compound This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, Metal Ions)

Potential degradation pathways.

Q3: In which common laboratory solvents is this compound expected to be soluble?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

  • Acetonitrile

Its solubility in non-polar solvents like hexane is expected to be low. For aqueous solutions, the pH will likely affect its solubility.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks appear in HPLC analysis of a stock solution. Degradation of the compound.Prepare fresh stock solutions frequently. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Use high-purity solvents. Consider performing a forced degradation study to identify potential degradation products.
Loss of compound potency or activity over time. Chemical instability in the chosen solvent or storage conditions.Re-evaluate the storage conditions. If in solution, consider changing the solvent or adjusting the pH of the buffer. Lyophilize the compound for long-term storage if possible.
Color change observed in the solid compound or its solution. Oxidation or photodegradation.Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect from light. For solutions, use amber vials or wrap containers in aluminum foil.
Poor reproducibility of experimental results. Inconsistent stability of the compound in the experimental medium.Ensure that the compound is fully dissolved and that the solution is homogeneous before use. Prepare fresh solutions for each experiment, especially for sensitive assays. Evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, pH, incubation time).

Experimental Protocols

To assess the stability of this compound, a forced degradation study is recommended.[1] This involves subjecting the compound to various stress conditions to identify potential degradation products and establish its intrinsic stability.

Protocol: Forced Degradation Study

This protocol provides a general framework. The specific concentrations, temperatures, and time points may need to be optimized for your specific experimental setup.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 70°C.

    • Photodegradation: Expose the stock solution in a photostability chamber to UV light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point. UV detection should be set at the λmax of the compound.

    • LC-MS can be used to identify the mass of any degradation products.[1]

Below is a workflow diagram for the forced degradation study.

cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL) B Subject to Stress Conditions A->B C1 Acid Hydrolysis (1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (1 M NaOH, 60°C) B->C2 C3 Oxidation (30% H₂O₂, RT) B->C3 C4 Thermal (70°C) B->C4 D Sample at Time Points C1->D C2->D C3->D C4->D E Neutralize & Dilute D->E F Analyze by HPLC/LC-MS E->F

Workflow for a forced degradation study.

Data Presentation

The results of the stability studies should be summarized in tables for easy comparison.

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

Solvent Solubility at 25°C (mg/mL) Appearance
Water< 0.1Insoluble
Ethanol~10Clear, colorless solution
DMSO> 50Clear, colorless solution
Acetonitrile~5Clear, colorless solution
Acetone~15Clear, colorless solution

Table 2: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress Condition Time (hours) % Degradation Number of Degradation Products
1 M HCl at 60°C2415%1 major
1 M NaOH at 60°C840%1 major, 2 minor
30% H₂O₂ at RT2425%2 major
70°C in Solution485%1 minor
Photostability2410%1 major

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary and should be determined experimentally.

References

Technical Support Center: 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on the structure of this compound, which contains a lactam ring, a phenolic hydroxyl group, and a dihydroquinoline core, several degradation pathways can be anticipated under forced degradation conditions. These studies are crucial for understanding the intrinsic stability of the molecule.[1] The primary pathways include:

  • Oxidation: The phenolic hydroxyl group at the 8-position is susceptible to oxidation, which can lead to the formation of quinone-type structures or further oxidative cleavage of the aromatic ring. The benzylic position (C4) is also a potential site for oxidation.

  • Hydrolysis: The lactam (amide) bond in the dihydroquinolinone ring can undergo hydrolysis under acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative.[2][3]

  • Dehydrogenation (Aromatization): The dihydroquinolinone ring may undergo oxidation to form the more stable aromatic quinolin-2(1H)-one derivative. This process is a known transformation for this class of compounds.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to the formation of radicals and subsequent complex degradation products.

Q2: What specific degradation products should I be looking for?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on chemical principles, you should anticipate the following potential products:

  • Oxidative Degradants:

    • 8-Oxo-3,4-dihydroquinolin-2,5(1H,6H)-dione: Arising from oxidation of the phenol to a quinone.

    • Quinolin-2,8(1H)-dione derivatives: Resulting from further oxidation and rearrangement.

  • Hydrolytic Degradants:

    • 3-(2-Amino-3-hydroxyphenyl)propanoic acid: Formed by the hydrolytic cleavage of the lactam ring.

  • Dehydrogenation Product:

    • 8-Hydroxyquinolin-2(1H)-one: The aromatized form of the parent molecule.

Q3: How can I set up a forced degradation study for this compound?

A3: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][4] A typical study involves exposing the compound to various stress conditions more severe than accelerated stability testing.[1] For this compound, a recommended set of conditions is outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Troubleshooting Guides

Problem: I am not seeing any degradation under my stress conditions.

  • Solution: The conditions may not be harsh enough. Consider increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[1][2] For thermal stress, ensure the temperature is high enough to induce degradation without causing melting or sublimation. For photolytic stress, ensure the light source provides both UV and visible light at a sufficient intensity.[1]

Problem: The compound is degrading too quickly, making it difficult to identify primary degradants.

  • Solution: The stress conditions are likely too severe. Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve a target degradation of 5-20% to ensure that the degradation pathways are representative of those that might occur under normal storage conditions.[5]

Problem: I am observing many small, unidentifiable peaks in my chromatogram after degradation.

  • Solution: This could indicate complex secondary degradation. Try using milder stress conditions to favor the formation of primary degradants. Additionally, ensure your analytical method has sufficient resolution. You may need to optimize the mobile phase, gradient, or column chemistry of your HPLC method to achieve better separation of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.[1]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C, 24h15.228.5
0.1 M NaOH, RT, 2h25.835.2, 12.1
3% H₂O₂, RT, 24h18.5415.3, 18.9
Thermal, 105°C, 48h8.1122.4
Photolytic12.6310.7

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one quinone 8-Oxo-3,4-dihydroquinolin- 2,5(1H,6H)-dione parent->quinone H₂O₂ aromatized 8-Hydroxyquinolin-2(1H)-one parent->aromatized Oxidant ring_opened 3-(2-Amino-3-hydroxyphenyl) propanoic acid parent->ring_opened Acid/Base

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Preventing byproduct formation in 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of this compound, with a focus on preventing byproduct formation.

Troubleshooting Guide

Issue 1: Formation of an Unexpected Isomeric Byproduct

Problem: You observe the formation of a significant amount of an isomeric byproduct, identified as 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one, alongside your desired this compound.

Probable Cause: The primary synthetic route to this compound is the intramolecular Friedel-Crafts acylation of N-(2-hydroxyphenyl)-3-chloropropionamide. The cyclization can occur at two different positions on the aromatic ring ortho to the amide substituent, leading to the formation of the desired 8-hydroxy isomer and the undesired 6-hydroxy regioisomer. The choice of Lewis acid and reaction conditions can influence the ratio of these products.

Solutions:

  • Optimize the Lewis Acid: The regioselectivity of Friedel-Crafts acylations can be sensitive to the Lewis acid used. Experiment with a range of Lewis acids to find the optimal conditions for maximizing the yield of the 8-hydroxy isomer.

    • Recommendation: Start with milder Lewis acids, as they can sometimes offer higher regioselectivity.

  • Control Reaction Temperature: Temperature can play a crucial role in the regioselectivity of the reaction.

    • Recommendation: Run the reaction at a lower temperature to favor the thermodynamically more stable product, which may be the desired 8-hydroxy isomer.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway.

    • Recommendation: Screen different solvents to assess their impact on the isomer ratio. Non-polar solvents are often used in Friedel-Crafts reactions.

Workflow for Optimizing Regioselectivity:

G start Start: Isomeric Byproduct Observed lewis_acid Vary Lewis Acid (e.g., AlCl3, FeCl3, SnCl4, BF3·OEt2) start->lewis_acid temperature Optimize Reaction Temperature (e.g., 0°C, RT, elevated temp.) lewis_acid->temperature solvent Screen Solvents (e.g., CS2, nitrobenzene, 1,2-dichloroethane) temperature->solvent analysis Analyze Isomer Ratio (e.g., HPLC, NMR) solvent->analysis analysis->lewis_acid Low ratio, iterate end Optimized Conditions for 8-Hydroxy Isomer analysis->end High 8-hydroxy:6-hydroxy ratio

Caption: Workflow for optimizing reaction conditions to improve regioselectivity.

Issue 2: Low Overall Yield of the Desired Product

Problem: The overall yield of this compound is consistently low, even after accounting for byproduct formation.

Probable Causes:

  • Incomplete reaction: The reaction may not be going to completion.

  • Decomposition of starting material or product: The reaction conditions may be too harsh, leading to degradation.

  • Sub-optimal workup and purification: Product may be lost during the extraction and purification steps.

Solutions:

  • Reaction Monitoring:

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Purity of Reagents:

    • Recommendation: Ensure that all reagents, especially the Lewis acid and solvent, are anhydrous, as Friedel-Crafts reactions are sensitive to moisture.

  • Workup Procedure:

    • Recommendation: Quench the reaction carefully by slowly adding the reaction mixture to ice-water to avoid overheating and potential degradation.

  • Purification Method:

    • Recommendation: Column chromatography is often effective for separating the desired product from byproducts and unreacted starting material. A reverse-phase HPLC method can also be adapted for preparative separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct route is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically N-(2-hydroxyphenyl)-3-chloropropionamide. This involves the cyclization of the side chain onto the aromatic ring in the presence of a Lewis acid catalyst.

Reaction Pathway:

G cluster_0 Synthesis Pathway N-(2-hydroxyphenyl)-3-chloropropionamide N-(2-hydroxyphenyl)-3-chloropropionamide This compound This compound N-(2-hydroxyphenyl)-3-chloropropionamide->this compound Lewis Acid (e.g., AlCl3) Intramolecular Friedel-Crafts Acylation 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one This compound->6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Regioisomeric Byproduct

Caption: Synthetic pathway for this compound.

Q2: What is the primary byproduct I should expect, and why does it form?

The primary byproduct is the regioisomer, 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one. It forms because the intramolecular Friedel-Crafts cyclization can occur at two different ortho positions relative to the amide group on the benzene ring of the N-(2-hydroxyphenyl)-3-chloropropionamide precursor.

Q3: How can I confirm the identity of the desired product and the byproduct?

Spectroscopic methods are essential for distinguishing between the 8-hydroxy and 6-hydroxy isomers.

  • ¹H NMR Spectroscopy: The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons of each isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ between the two isomers.

  • Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns may differ.

  • HPLC: The two isomers will likely have different retention times on a suitable HPLC column.

Q4: Are there any recommended purification methods to separate the 8-hydroxy and 6-hydroxy isomers?

Yes, chromatographic techniques are generally effective.

  • Column Chromatography: Silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used for preparative separation.

  • Preparative HPLC: A reverse-phase HPLC method can be scaled up for the purification of larger quantities of the desired isomer.

Experimental Protocols

Synthesis of N-(2-hydroxyphenyl)-3-chloropropionamide (Precursor)
  • Dissolve 2-aminophenol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add 3-chloropropionyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Intramolecular Friedel-Crafts Cyclization to this compound
  • Suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent such as carbon disulfide (CS₂) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of N-(2-hydroxyphenyl)-3-chloropropionamide in the same solvent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to initiate the cyclization.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 8-hydroxy and 6-hydroxy isomers.

Data Presentation

Table 1: Influence of Lewis Acid on Isomer Ratio (Hypothetical Data)

Lewis AcidSolventTemperature (°C)Ratio (8-hydroxy : 6-hydroxy)
AlCl₃Nitrobenzene803 : 1
FeCl₃1,2-Dichloroethane602 : 1
SnCl₄Carbon Disulfide454 : 1
BF₃·OEt₂Dichloromethane255 : 1

Note: This data is hypothetical and intended to illustrate the potential impact of different Lewis acids on the product distribution. Experimental validation is required.

Table 2: Spectroscopic Data Comparison (Expected)

CompoundKey ¹H NMR Signals (Aromatic Region)Key ¹³C NMR Signals (Aromatic Carbons)
This compound Distinct signals corresponding to the 1,2,3-trisubstituted benzene ring.Unique set of signals for the aromatic carbons.
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Different splitting patterns and chemical shifts due to the 1,2,4-trisubstituted benzene ring.A different set of chemical shifts for the aromatic carbons compared to the 8-hydroxy isomer.

Note: Specific chemical shifts and coupling constants would need to be determined from experimental data.

Technical Support Center: Synthesis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the intramolecular cyclization of N-aryl-3-halopropionamides. For the 8-hydroxy derivative, a common starting material would be 2-aminophenol, which is first acylated with 3-chloropropionyl chloride to form N-(2-hydroxyphenyl)-3-chloropropionamide. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction to yield the desired product.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, critical parameters include efficient heat transfer, effective mixing to ensure homogenous reaction conditions, controlled addition of reagents to manage exothermic reactions, and careful monitoring of reaction progress. Inadequate control of these parameters can lead to the formation of impurities and a decrease in yield.

Q3: Are there any specific safety precautions to consider for this synthesis?

A3: Yes, 3-chloropropionyl chloride is corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Friedel-Crafts cyclization step often employs a Lewis acid, which is also corrosive and reacts violently with water. The reaction may be exothermic, requiring careful temperature control to prevent runaways.

Q4: What are the expected yields for this synthesis?

A4: The yield can vary depending on the scale and specific reaction conditions. Laboratory-scale syntheses of similar dihydroquinolinones often report yields ranging from 60% to over 90%. However, upon scale-up, yields may initially be lower until the process is optimized.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (Lewis acid). 2. Insufficient reaction temperature or time. 3. Poor quality starting materials. 4. Presence of moisture in the reaction.1. Use a fresh, anhydrous Lewis acid. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Verify the purity of starting materials (2-aminophenol, 3-chloropropionyl chloride) by analytical methods. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple By-products 1. Overheating of the reaction mixture. 2. Incorrect stoichiometry of reagents. 3. Side reactions such as intermolecular condensation.1. Implement precise temperature control, especially during the addition of reagents and heating. 2. Carefully control the molar ratios of the reactants and catalyst. 3. Use high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular reactions.
Product is Dark/Discolored 1. Oxidation of the phenolic hydroxyl group. 2. Presence of colored impurities from side reactions.1. Conduct the reaction under an inert atmosphere. 2. Purify the crude product by recrystallization or column chromatography. The use of activated carbon during recrystallization can help remove colored impurities.[1]
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Use a different solvent for extraction or cool the aqueous layer to decrease the solubility of the product. 2. Add a small amount of brine to the aqueous layer to break the emulsion.
Inconsistent Yields Upon Scale-up 1. Inefficient mixing leading to localized "hot spots" and side reactions. 2. Poor heat transfer in larger reaction vessels. 3. Changes in the surface area to volume ratio affecting reaction kinetics.1. Use appropriate mechanical stirring to ensure thorough mixing. 2. Use a jacketed reactor with a suitable heat transfer fluid for better temperature control. 3. Re-optimize reaction parameters such as temperature, reaction time, and reagent addition rate for the larger scale.

Experimental Protocols

Synthesis of N-(2-hydroxyphenyl)-3-chloropropionamide (Intermediate)
  • To a stirred solution of 2-aminophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 equivalents).

  • Slowly add 3-chloropropionyl chloride (1.05 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Intramolecular Cyclization to this compound
  • To a cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride, 3-5 equivalents) in a high-boiling inert solvent (e.g., 1,2-dichloroethane or nitrobenzene), slowly add the N-(2-hydroxyphenyl)-3-chloropropionamide intermediate (1 equivalent).

  • After the addition is complete, slowly heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield this compound.[1]

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of Dihydroquinolinones

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Reactant Concentration 0.1 - 0.5 M0.2 - 1.0 M
Lewis Acid (equivalents) 2 - 43 - 5
Reaction Temperature (°C) 120 - 150140 - 160
Reaction Time (hours) 4 - 86 - 12
Typical Yield (%) 75 - 9060 - 80 (unoptimized)

Table 2: Purification Parameters for this compound

Purification MethodSolvent SystemExpected Purity (by HPLC)Recovery Rate (%)
Recrystallization Methanol/Water> 99%85 - 95
Column Chromatography Ethyl Acetate/Hexane> 99.5%70 - 85

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization start 2-Aminophenol + 3-Chloropropionyl Chloride react1 Reaction at 0°C to RT (Solvent: DCM, Base: Triethylamine) start->react1 workup1 Aqueous Work-up and Extraction react1->workup1 intermediate Crude N-(2-hydroxyphenyl)-3-chloropropionamide workup1->intermediate purify1 Purification (Recrystallization/Chromatography) intermediate->purify1 pure_intermediate Pure Intermediate purify1->pure_intermediate react2 Reaction with Lewis Acid (AlCl3) at 140-160°C pure_intermediate->react2 quench Quenching with Ice/HCl react2->quench workup2 Extraction quench->workup2 crude_product Crude this compound workup2->crude_product purify2 Purification (Recrystallization) crude_product->purify2 final_product Pure Final Product purify2->final_product

References

Technical Support Center: 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting information and frequently asked questions (FAQs) to address unexpected results you may encounter during synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound?

A1: The synthesis of this compound, like many multi-step organic syntheses, can present several challenges. A common route involves the intramolecular Friedel-Crafts cyclization of a substituted N-phenylpropanamide derivative. Potential issues include:

  • Low yields: This can be due to incomplete reactions, side-product formation, or degradation of starting materials or products.

  • Formation of regioisomers: During the Friedel-Crafts cyclization, the ring closure may occur at different positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate.

  • Polymerization/Tar formation: Harsh reaction conditions, particularly in acid-catalyzed steps like the Skup synthesis of the quinoline core, can lead to the formation of polymeric byproducts, complicating purification.[1]

  • Purification difficulties: The polarity of the hydroxyl and amide groups can make purification by standard column chromatography challenging. The presence of hard-to-remove byproducts can also be an issue.

Q2: My biological assay is showing inconsistent or unexpected results. What could be the cause?

A2: Unexpected results in biological assays with this compound and related compounds can stem from several factors:

  • Poor Solubility: Quinolinone derivatives can have low solubility in aqueous buffers, leading to compound precipitation and inaccurate concentration measurements.

  • Compound Autofluorescence: The quinoline scaffold is known to be fluorescent.[2] This intrinsic fluorescence can interfere with fluorescence-based assays, leading to false positives or high background noise.[3][4][5][6][7]

  • Cytotoxicity: At higher concentrations, the compound may exhibit cytotoxic effects on cell-based assays, which can mask any specific biological activity being investigated.[8][9]

  • Off-Target Effects: The compound may interact with unintended biological targets, leading to unexpected pharmacological responses.[10][11]

  • Chelation of Metal Ions: The 8-hydroxyquinoline moiety is a known metal chelator.[12][13][14] This property could interfere with assays that are sensitive to metal ion concentrations.

Q3: Are there any known signaling pathways affected by this compound?

A3: While specific signaling pathway modulation by this compound is not extensively documented, related dihydroquinolinone and 8-hydroxyquinoline derivatives have been reported to exhibit a range of biological activities, suggesting potential interactions with various signaling pathways. For instance, some derivatives have been investigated as inhibitors of enzymes like aldose reductase (AKR1B1) and as modulators of reactive oxygen species (ROS), which are involved in numerous signaling cascades related to diabetic complications and inflammation.[1] Other quinolinone-based compounds have been explored as inhibitors of protein kinases, which are key components of many signaling pathways regulating cell proliferation, differentiation, and survival. It is crucial to consider the possibility of off-target effects and to validate any observed activity with secondary assays.

Troubleshooting Guides

Synthesis and Purification

Issue: Low Yield of this compound

Possible Cause Troubleshooting Suggestion
Incomplete reaction in the cyclization step.Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature. Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous.
Degradation of starting material or product.If the reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled/purified solvents.
Suboptimal reaction conditions.Optimize the molar ratio of reactants and catalyst. Screen different Lewis acids and solvents.
Formation of byproducts.Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide insights into competing reaction pathways.

Issue: Difficulty in Purifying the Final Compound

Possible Cause Troubleshooting Suggestion
Presence of polar impurities.Try a different solvent system for column chromatography with varying polarity and additives (e.g., a small percentage of acetic acid or triethylamine). Recrystallization from a suitable solvent system can also be effective.
Co-elution of isomers.If regioisomers are present, consider using a chiral stationary phase for HPLC if the isomers are enantiomers, or a high-resolution silica column for diastereomers. Preparative TLC can also be an option for small-scale purification.
Tarry residue from the reaction.Before chromatographic purification, attempt to remove polymeric material by trituration with a non-polar solvent or by passing the crude product through a short plug of silica gel with a less polar eluent.
Biological Assays

Issue: High Background or False Positives in Fluorescence-Based Assays

Possible Cause Troubleshooting Suggestion
Compound autofluorescence.Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If significant, consider using a different assay platform (e.g., luminescence or absorbance-based) or a fluorescent probe with a red-shifted spectrum to minimize interference.[2]
Light scattering from precipitated compound.Visually inspect the assay plate for any signs of precipitation. Determine the compound's solubility limit in the assay buffer and ensure all experiments are conducted below this concentration.

Issue: Inconsistent Results or Poor Reproducibility

| Possible Cause | Troubleshooting Suggestion | | Compound instability in assay buffer. | Assess the stability of the compound in the assay buffer over the time course of the experiment using LC-MS. | | Compound precipitation at higher concentrations. | Perform a solubility test for the compound in the specific assay buffer used. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the assay performance. | | Cytotoxicity masking the desired biological effect. | Determine the cytotoxic concentration (CC50) of the compound in your cell line using a cell viability assay. Ensure that the concentrations used to test for specific biological activity are well below the cytotoxic threshold.[9] |

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on common synthetic routes for related compounds and may require optimization.

Step 1: Synthesis of N-(2-methoxyphenyl)-3-chloropropanamide

  • Dissolve 2-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to 8-Methoxy-3,4-dihydroquinolin-2(1H)-one

  • To a flask containing anhydrous aluminum chloride (AlCl₃, 3.0 eq), add a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-(2-methoxyphenyl)-3-chloropropanamide (1.0 eq) in the same solvent.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Demethylation to this compound

  • Dissolve 8-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add a demethylating agent such as boron tribromide (BBr₃, 1.5-2.0 eq) dropwise.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Experimental Workflow: Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Methoxyaniline + 3-Chloropropionyl chloride step1 N-Acylation start->step1 intermediate1 N-(2-methoxyphenyl)-3-chloropropanamide step1->intermediate1 step2 Friedel-Crafts Cyclization (AlCl3) intermediate1->step2 intermediate2 8-Methoxy-3,4-dihydroquinolin-2(1H)-one step2->intermediate2 step3 Demethylation (BBr3) intermediate2->step3 product Crude this compound step3->product purify Column Chromatography / Recrystallization product->purify final_product Pure this compound purify->final_product

Caption: A general workflow for the synthesis and purification of this compound.

Signaling Pathway: Hypothetical Target Interaction and Downstream Effects

G Hypothetical Signaling Pathway Interaction compound 8-Hydroxy-3,4-dihydro- quinolin-2(1H)-one target Hypothetical Protein Kinase Target compound->target Inhibition substrate Substrate Protein target->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling Cascade p_substrate->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: A simplified diagram illustrating the hypothetical inhibition of a protein kinase signaling pathway.

References

Validation & Comparative

A Comparative Guide to 8-Hydroxyquinoline and 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the chemical properties and biological activities of 8-hydroxyquinoline (8-HQ) and 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors. While 8-hydroxyquinoline is a well-characterized compound with a broad spectrum of documented biological effects, data on this compound is less extensive. This comparison leverages available experimental data for both compounds and includes data on related dihydroquinolinone derivatives to provide a comprehensive overview.

Chemical Structure and Properties

The fundamental difference between the two molecules lies in the saturation of the pyridine ring. 8-Hydroxyquinoline possesses an aromatic pyridine ring, while this compound has a partially saturated pyridine ring containing a lactam (a cyclic amide) functionality. This structural variance significantly influences their chemical properties and, consequently, their biological activities.

PropertyThis compound8-Hydroxyquinoline
Chemical Formula C₉H₉NO₂C₉H₇NO
Molecular Weight 163.17 g/mol [1]145.16 g/mol
Appearance Solid (predicted)Colorless to light yellow crystalline solid
Melting Point Not available73-75 °C
Boiling Point Not available267 °C
Solubility Not availableSlightly soluble in water, soluble in ethanol, acetone, chloroform, benzene, and acids
pKa Not available~9.9 (for the hydroxyl group)

Comparative Biological Activities

A substantial body of research highlights 8-hydroxyquinoline as a potent metal chelator, a property that underpins many of its biological effects, including antimicrobial, anticancer, and antioxidant activities.[2] In contrast, the biological profile of this compound is not as extensively studied. However, research on related 3,4-dihydroquinolin-2(1H)-one derivatives suggests potential for antioxidant and cytotoxic activities.

Antioxidant Activity

8-Hydroxyquinoline is a recognized antioxidant, and its activity is attributed to both its ability to chelate pro-oxidant metal ions and the radical-scavenging properties of its hydroxyl group.[3] While direct quantitative antioxidant data for this compound is scarce, studies on other hydroxylated 3,4-dihydroquinolin-2(1H)-one derivatives indicate that this class of compounds can exhibit significant antioxidant effects.

Compound/DerivativeAssayIC50 ValueReference
8-Hydroxyquinoline DPPH radical scavenging14.1 µM[4]
8-Hydroxyquinoline derivative (5-amino-8HQ) DPPH radical scavenging8.70 µM
Phenolic 3,5-dihydroxyl 3,4-dihydroquinolin-2(1H)-one derivative (8b) Anti-ROS activityComparable to Trolox at 100 µM[5]
7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives DPPH radical scavengingWeak activity[6]
Metal Chelating Properties
Cytotoxicity and Anticancer Activity

8-Hydroxyquinoline and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often linked to their pro-oxidant activity in the presence of metal ions like copper, leading to apoptosis.[8] While specific IC50 values for this compound are not widely reported, one study noted weak cytotoxic activity.[9] However, other derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown promising anticancer activities through mechanisms such as inhibition of VEGFR2 and tubulin polymerization.

Compound/DerivativeCell LineCancer TypeIC50 Value (µM)Reference
8-Hydroxyquinoline HCT 116Colon Carcinoma9.33 ± 0.22[1]
8-Hydroxyquinoline Multiple LinesVarious12.5–25 µg/mL[10]
8-Hydroxy-5-nitroquinoline (Nitroxoline) RajiB-cell Lymphoma0.438[11]
3,4-dihydroquinolin-2(1H)-one sulfonamide derivative (D13) HeLaCervical Cancer1.34[12]
Quinolinone–pyrazoline hybrid (9b) --10 (LOX inhibition)
Quinolone chalcone (CTR-20) 65 cancer cell linesVarious-[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the parent compounds and key biological assays.

Synthesis Protocols

Synthesis of 8-Hydroxyquinoline (Skraup Reaction)

A common method for synthesizing 8-hydroxyquinoline is the Skraup reaction.[14][15]

  • Reactants: o-Aminophenol, glycerol, o-nitrophenol (as an oxidizing agent), and concentrated sulfuric acid.

  • Procedure:

    • Glycerol is added to a reaction vessel, followed by the slow addition of concentrated sulfuric acid while stirring.

    • o-Aminophenol and o-nitrophenol are then added sequentially.

    • The mixture is heated to approximately 125-140°C and maintained at this temperature for several hours.

    • After cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide solution to a pH of 7-7.2.

    • The precipitated 8-hydroxyquinoline is then isolated, for example, by steam distillation or sublimation.[16]

Synthesis of this compound

  • Starting Material: 8-Hydroxyquinolin-2(1H)-one.

  • Reducing Agent: A potential method involves selective reduction using reagents like samarium(II) iodide (SmI₂) in the presence of a proton source.

  • General Procedure:

    • The starting 8-hydroxyquinolin-2(1H)-one is dissolved in a suitable solvent (e.g., a mixture of methanol and water).

    • The reducing agent (e.g., SmI₂) is added to the solution under inert atmosphere.

    • The reaction is stirred at room temperature until completion, monitored by techniques like TLC.

    • The product is then isolated and purified using standard workup and chromatographic procedures.

Biological Assay Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

  • Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant power of a sample.

  • Principle: Antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.[18][19]

  • Procedure:

    • The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate buffer (pH 3.6).

    • The test sample is added to the FRAP reagent.

    • The mixture is incubated at 37°C for a specific time.

    • The absorbance of the resulting blue solution is measured at approximately 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., Trolox or FeSO₄).

Iron (Fe²⁺) Chelation Assay

This assay determines the ability of a compound to chelate ferrous ions.

  • Principle: The test compound competes with ferrozine for the chelation of Fe²⁺. A decrease in the formation of the colored ferrozine-Fe²⁺ complex indicates the chelating activity of the compound.

  • Procedure:

    • The test compound is mixed with a solution of FeCl₂.

    • The reaction is initiated by the addition of ferrozine.

    • After a short incubation period, the absorbance of the ferrozine-Fe²⁺ complex is measured at approximately 562 nm.

    • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated to determine the iron-chelating activity.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured at a wavelength between 500 and 600 nm.

    • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of these compounds are mediated through their interaction with various cellular signaling pathways.

8-Hydroxyquinoline

The primary mechanism of action for 8-hydroxyquinoline is its ability to chelate metal ions, thereby disrupting metal homeostasis in cells. This can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS) through redox cycling of its metal complexes, ultimately inducing apoptosis in cancer cells. One of the pathways implicated in the effects of 8-hydroxyquinoline is the calpain-calpastatin system .[20] Calpains are calcium-dependent proteases, and their dysregulation is involved in neurodegenerative diseases and cancer. 8-Hydroxyquinoline derivatives have been shown to modulate this pathway.[20]

Calpain_Calpastatin_Pathway Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Pro-calpain (inactive) Ca_influx->Calpain_inactive activates Calpain_active Calpain (active) Calpain_inactive->Calpain_active cleavage Proteolysis Proteolysis of cellular substrates Calpain_active->Proteolysis Calpastatin Calpastatin Calpastatin->Calpain_active inhibits Cell_Death Apoptosis / Cell Death Proteolysis->Cell_Death HQ 8-Hydroxyquinoline Derivatives HQ->Calpain_active modulates HQ->Calpastatin modulates

Modulation of the Calpain-Calpastatin Pathway by 8-Hydroxyquinoline Derivatives.
3,4-dihydroquinolin-2(1H)-one Derivatives

While the specific signaling pathways for this compound are not well-defined, research on other quinolinone derivatives points to potential mechanisms of action in cancer, including the inhibition of VEGFR-2 signaling and tubulin polymerization .

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[21][22] Inhibition of VEGFR-2 signaling can block this process.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK->Proliferation Quinolinone Quinolinone Derivatives Quinolinone->VEGFR2 inhibits

Inhibition of the VEGFR-2 Signaling Pathway by Quinolinone Derivatives.

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis. Several quinoline and quinolinone derivatives have been identified as tubulin polymerization inhibitors.[12][13][23]

Conclusion

8-Hydroxyquinoline is a versatile molecule with well-documented biological activities, primarily driven by its strong metal-chelating properties. Its potential as an antimicrobial, anticancer, and antioxidant agent is supported by a wealth of experimental data. In contrast, this compound is a less explored compound. The structural modification of the pyridine ring into a saturated lactam system is expected to significantly alter its electronic and steric characteristics, likely reducing its metal-chelating ability but potentially opening avenues for different biological activities. The limited available data, combined with findings for related 3,4-dihydroquinolin-2(1H)-one derivatives, suggest that this scaffold may hold promise in areas such as cancer therapy through mechanisms like VEGFR-2 or tubulin polymerization inhibition. Further comprehensive studies are warranted to fully elucidate the biological potential of this compound and to enable a more direct and detailed comparison with its well-known aromatic counterpart, 8-hydroxyquinoline. This guide serves as a foundational resource to inform such future research directions.

References

A Comparative Guide to 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one and other quinolinone derivatives, supported by available experimental data. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

The quinolinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities. Among these, this compound represents a molecule of interest due to its structural relation to other bioactive quinolinone derivatives. This guide aims to provide a comparative analysis of its performance against other alternatives, drawing upon available scientific literature.

Quantitative Data Summary

Direct quantitative biological data for this compound is limited in publicly available literature. One study reported that this compound, along with 3,4-dihydro-1H-quinolin-2-one and 8-methoxy-3,4-dihydro-1H-quinolin-2-one, exhibited weak cytotoxic activities against liver (HEPG2) and human cervix (KB-3-1) cancer cell lines, as well as weak growth inhibitory activity against a panel of bacterial strains.[1] However, specific IC50 or MIC values were not provided, precluding a direct quantitative comparison in the tables below.

To provide a valuable comparative context, the following tables summarize the biological activities of other relevant quinolinone derivatives.

Table 1: Anticancer Activity of Quinolinone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4m 3,4-Dihydroquinolin-2(1H)-one analogueU138-MG (Glioblastoma)4.20[2][3][4]
4q 3,4-Dihydroquinolin-2(1H)-one analogueU138-MG (Glioblastoma)8.00[2][3][4]
4u 3,4-Dihydroquinolin-2(1H)-one analogueU87-MG (Glioblastoma)7.96[2][3][4]
4t 3,4-Dihydroquinolin-2(1H)-one analogueU87-MG (Glioblastoma)10.48[2][3][4]
4a 8-PhenyltetrahydroquinolinoneA549 (Lung)Not specified, but potent[5]
4a 8-PhenyltetrahydroquinolinoneHTC-116 (Colon)Not specified, but potent[5]
91b1 8-Hydroxyquinoline derivativeEsophageal Squamous Carcinoma CellsComparable to cisplatin[6][7]

Table 2: Antifungal and Enzyme Inhibitory Activity of Quinolinone Derivatives

Compound IDDerivative ClassTargetActivityReference
2b 3,4-Dihydro-2(1H)-quinolinoneCandida albicansMIC: 2 µg/mL[8]
2d 3,4-Dihydro-2(1H)-quinolinoneCandida albicansMIC: 2 µg/mL[8]
2e 3,4-Dihydro-2(1H)-quinolinoneCandida albicansMIC: 2 µg/mL[8]
2l 3,4-Dihydro-2(1H)-quinolinoneCandida albicansMIC: 2 µg/mL[8]
2b 3,4-Dihydro-2(1H)-quinolinoneChitin SynthaseIC50: 0.09 mM[8]
3e 3,4-Dihydro-2(1H)-quinolinone-DithiocarbamateHuman Acetylcholinesterase (hAChE)IC50: 0.34 µM[9]
3e 3,4-Dihydro-2(1H)-quinolinone-DithiocarbamateHuman Monoamine Oxidase A (hMAO-A)IC50: 0.91 µM[9]
3e 3,4-Dihydro-2(1H)-quinolinone-DithiocarbamateHuman Monoamine Oxidase B (hMAO-B)IC50: 2.81 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of quinolinone derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Chitin Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme chitin synthase, a key enzyme in fungal cell wall biosynthesis.

Protocol:

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from a fungal source (e.g., Candida albicans).

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, the substrate UDP-N-acetylglucosamine (radiolabeled or fluorescently tagged), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1 hour).

  • Termination of Reaction: Stop the reaction by adding a solution like 10% trichloroacetic acid.

  • Quantification of Product: Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product. Wash the filter to remove any unincorporated substrate.

  • Measurement: Quantify the amount of chitin formed by measuring the radioactivity or fluorescence of the filter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a key pathway potentially targeted by quinolinone derivatives and a general experimental workflow.

G General Workflow for Evaluating Quinolinone Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of Quinolinone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Test Compounds Signaling Signaling Pathway Analysis Cytotoxicity->Signaling Active Compounds Enzyme Enzyme Inhibition Assays Antimicrobial Antimicrobial Assays (MIC) Animal Animal Models Signaling->Animal Apoptosis Apoptosis Assays Toxicity Toxicity Studies Animal->Toxicity

Caption: General workflow for the evaluation of quinolinone derivatives.

G VEGFR2 Signaling Pathway Inhibition by Quinolinone Derivatives cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinolinone Quinolinone Derivative Quinolinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Potential inhibition of the VEGFR2 signaling pathway by quinolinone derivatives.

Conclusion

While this compound itself has not been extensively studied, the broader class of quinolinone derivatives continues to be a fertile ground for the discovery of new therapeutic agents. The data presented on various analogs highlight their potential as anticancer, antifungal, and enzyme-inhibiting compounds. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers aiming to explore this chemical space further. Future studies focusing on the systematic evaluation of this compound and its close analogs are warranted to fully elucidate their therapeutic potential and mechanism of action.

References

The Quinolinone Scaffold: A Comparative Analysis of Cytotoxicity in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic potential of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one and its analogs reveals a promising landscape for the development of novel anticancer agents. While direct experimental data on this compound is limited in the public domain, a comprehensive analysis of its structural analogs—quinolin-2(1H)-ones and 8-hydroxyquinolines—demonstrates significant cytotoxic activity across a range of human cancer cell lines. This guide synthesizes available data to offer a comparative overview of their performance, supported by detailed experimental protocols and pathway visualizations to aid researchers in oncology and drug development.

The quinolinone core structure has proven to be a versatile scaffold in medicinal chemistry, with various derivatives exhibiting potent biological activities. The introduction of different substituents on the quinoline ring significantly influences their cytotoxic efficacy, highlighting the importance of structure-activity relationships (SAR) in designing new therapeutic agents.

Comparative Cytotoxic Activity

The in vitro cytotoxic activity of various quinolinone and 8-hydroxyquinoline analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. A lower IC50 value indicates a higher cytotoxic potency.

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
Amide-enriched 2-(1H)-quinazolinone derivatives (7a-j) MCF7 (Breast)0.07 ± 0.0061 - 10.8 ± 0.69[1]
A549 (Lung)0.07 ± 0.0061 - 10.8 ± 0.69[1]
PC3 (Prostate)0.07 ± 0.0061 - 10.8 ± 0.69[1]
DU-145 (Prostate)0.07 ± 0.0061 - 10.8 ± 0.69[1]
Etoposide (Positive Control) MCF7, A549, PC3, DU-1451.97 ± 0.45 - 3.08 ± 0.135[1]
8-hydroxy-N-(o-chlorophenyl)quinoline-2-carboxamide A-549 (Lung)5.6[2]
Doxorubicin (Reference) A-549 (Lung)1.83[2]
1,4-Naphthoquinone-8-hydroxyquinoline hybrids (5-7) A549 (Lung)Higher than β-lapachone[3]
MCF-7 (Breast)Higher than cisplatin[3]
2-Styryl-8-nitroquinolines (SB Series) HeLa2.897 - 10.37[4]
2-Styryl-8-hydroxyquinolines (SA Series) HeLa2.52 - 4.69[4]
7-methyl-8-nitro-quinoline Caco-21.87[4]
8-Aminoquinoline glycoconjugate (17) HCT 116 (Colon)116.4 ± 5.9[5]
MCF-7 (Breast)78.1 ± 9.3[5]
8-Hydroxyquinoline (8-HQ) HCT 116 (Colon)9.33 ± 0.22[5]
Doxorubicin (Reference) HCT 116 (Colon)5.6 ± 0.1[5]

Experimental Protocols

The evaluation of the cytotoxic effects of these compounds predominantly relies on the MTT assay, a colorimetric method to assess cell viability.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubated for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[4][6]

  • Compound Treatment: The adherent cells are then treated with various concentrations of the test compounds (e.g., quinolinone analogs) and incubated for a further 24 to 72 hours.[6]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams illustrate a typical workflow for cytotoxicity assessment and a key signaling pathway often implicated in the anticancer activity of quinoline derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Cell Culture (e.g., A549, MCF-7) seed Cell Seeding (96-well plates) start->seed 1 treat Compound Treatment (Various Concentrations) seed->treat 2 incubate Incubation (24-72 hours) treat->incubate 3 assay Cytotoxicity Assay (e.g., MTT Assay) incubate->assay 4 data Data Analysis (IC50 Determination) assay->data 5 end Results data->end 6

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of test compounds.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinolinone Quinolinone Analogs Quinolinone->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for the inhibitory action of quinolinone analogs.[6][7]

Concluding Remarks

The collective evidence strongly suggests that the quinolinone scaffold is a highly promising framework for the development of novel anticancer therapeutics. The cytotoxic potency of these compounds can be significantly modulated by substitutions on the quinoline ring, as evidenced by the wide range of IC50 values observed across different cancer cell lines. Further investigation into the structure-activity relationships and the precise mechanisms of action, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR, will be crucial in designing next-generation quinolinone-based drugs with enhanced efficacy and selectivity. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct further comparative studies and advance the development of this important class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies specifically focused on 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives are limited in publicly available literature. This guide provides a comparative analysis based on closely related structures, particularly 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives, to infer potential SAR trends for the 8-hydroxy scaffold. The information presented should be considered as a predictive guide for further research.

The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] The introduction of a lactam ring to form the 3,4-dihydroquinolin-2(1H)-one core creates a rigid structure that is amenable to various substitutions, allowing for the fine-tuning of its biological activity.

Comparative Structure-Activity Relationship Analysis

Due to the scarcity of direct SAR data for this compound derivatives, we will extrapolate from the SAR of the closely related 6-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold, which has been investigated for its potential as VEGFR2 inhibitors in the context of glioblastoma. This comparative approach can provide valuable insights into how substitutions on the 8-hydroxy variant might influence its biological activity.

General Scaffold for SAR Discussion:

SAR_Scaffold cluster_0 This compound Core cluster_1 Potential Substitution Points Core Substitutions R1, R2, R3, R4

Caption: Core structure of this compound with potential substitution points.

Based on studies of related quinolinone scaffolds, the following SAR trends can be hypothesized for this compound derivatives:

  • Substitutions on the Phenyl Ring (Positions 5, 6, 7):

    • Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly influence the electronic properties of the aromatic ring, which may affect receptor binding or cell permeability. For the related 6-hydroxy scaffold, various substituents on the phenyl ring of a hydrazone moiety attached at position 6 were explored.

  • Substitutions on the Lactam Nitrogen (Position 1):

    • Alkylation or arylation at this position can modulate lipophilicity and steric bulk, potentially impacting how the molecule fits into a binding pocket.

  • Substitutions on the Dihydropyridinone Ring (Positions 3, 4):

    • Introducing substituents at these positions can create chiral centers and introduce new interaction points with biological targets.

Quantitative Data from a Closely Related Scaffold: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives as VEGFR2 Inhibitors

The following table summarizes the in vitro anticancer activity of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives against the U138-MG glioblastoma cell line. This data is presented to suggest potential SAR trends that could be relevant for the 8-hydroxy isomer.

Compound IDR Group (at position 6 via a hydrazone linker)IC50 (µM) against U138-MG cells
4m 4-Fluorophenyl4.20
4q 4-Nitrophenyl8.00
4u 3,4,5-Trimethoxyphenyl7.96
4t 4-Chlorophenyl10.48

Data extracted from a study on 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives.

From this limited dataset on a related scaffold, it can be inferred that substitutions on an appended phenyl ring play a crucial role in determining the cytotoxic potency. The presence of a fluorine atom at the para position of the phenyl ring (compound 4m ) resulted in the highest activity.

Experimental Protocols

Detailed methodologies for key experiments relevant to the biological evaluation of quinolinone derivatives are provided below.

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[5]

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth)

  • Test quinolinone derivative

  • Bacterial culture

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the quinolinone derivative in the culture broth directly in the microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification biochemical Biochemical Assays (e.g., Kinase Inhibition) purification->biochemical cell_based Cell-Based Assays (e.g., Cytotoxicity) purification->cell_based data Data Collection (IC50, MIC) biochemical->data cell_based->data sar SAR Analysis data->sar lead Identification of Lead Compounds sar->lead optimization Further Optimization lead->optimization optimization->synthesis Iterative Process

Caption: A typical experimental workflow for structure-activity relationship studies.

Simplified VEGFR2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Quinolinone Derivative (Potential Inhibitor) Inhibitor->Dimerization Inhibits

Caption: A simplified diagram of the VEGFR2 signaling pathway, a potential target for quinolinone derivatives.

References

Validating the Biological Targets of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents necessitates a thorough understanding of their mechanism of action, starting with the identification and validation of their biological targets. 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one belongs to the broader class of 8-hydroxyquinolines (8-HQs), a scaffold known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal effects. While direct validated targets for this specific dihydroquinolinone are not extensively documented, the activities of its parent class, the 8-hydroxyquinolines, offer significant insights into its potential mechanisms and biological targets. This guide provides a comparative analysis of the proposed biological targets of 8-HQ derivatives and contrasts their validation with established alternative compounds and methodologies.

Key Potential Biological Targets of 8-Hydroxyquinoline Derivatives

The primary mechanism often attributed to 8-hydroxyquinolines is their ability to chelate metal ions, which can lead to the disruption of various cellular processes. Building on this, several more specific biological targets have been proposed and investigated for 8-HQ derivatives. This guide will focus on three prominent examples: the Proteasome , Topoisomerases , and Metalloenzymes , specifically Histone Deacetylases (HDACs).

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a validated strategy in cancer therapy. Several studies have shown that 8-hydroxyquinoline derivatives can inhibit proteasome activity, often in a copper-dependent manner.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, inducing cellular stress and apoptosis in cancer cells.[3]

Comparative Analysis: 8-HQ Derivatives vs. Established Proteasome Inhibitors
Compound ClassTarget Subunit(s)Mechanism of ActionPotency (IC50)
8-Hydroxyquinoline Derivatives 20S proteasome (chymotrypsin-like activity)[1][4]Copper-dependent inhibition, potential allosteric modulation[4]Varies by derivative; e.g., 5-amino-8-hydroxyquinoline IC50 ~5.4 µM for chymotrypsin-like activity[4]
Bortezomib (Velcade®) 26S proteasome (β5 subunit)Reversible covalent binding to the N-terminal threonine of the catalytic siteLow nanomolar range
Carfilzomib (Kyprolis®) 20S proteasome (β5 subunit)Irreversible covalent binding to the N-terminal threonine of the catalytic siteLow nanomolar range
MG132 26S proteasome (chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities)Reversible covalent binding (aldehyde forms a hemiacetal with the active site threonine)~100 nM for chymotrypsin-like activity
Experimental Protocol: In Vitro Proteasome Activity Assay

Objective: To determine the inhibitory effect of a test compound on the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S human proteasome

  • Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

  • Test compound (e.g., 8-hydroxyquinoline derivative) and positive control (e.g., MG132) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In the microplate, add 2 µL of each compound dilution to the respective wells. Add 2 µL of DMSO to the control wells.

  • Add 98 µL of assay buffer containing the 20S proteasome (final concentration, e.g., 0.5 nM) to all wells.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding 100 µL of assay buffer containing the Suc-LLVY-AMC substrate (final concentration, e.g., 10 µM).

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C using a fluorometer.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Proteasome Inhibition Workflow

Proteasome_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Compound Dilutions Incubation Incubate Compound with Proteasome Compound_Dilution->Incubation Enzyme_Prep Prepare Proteasome Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Inhibition_Calculation->IC50_Determination

Workflow for in vitro proteasome inhibition assay.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and cell death, making them important targets for cancer chemotherapy. Several quinoline derivatives have been shown to inhibit both topoisomerase I and II.[5][6][7]

Comparative Analysis: Quinoline Derivatives vs. Established Topoisomerase Inhibitors
Compound ClassTargetMechanism of ActionPotency (IC50)
Pyrazolo[4,3-f]quinoline Derivatives Topoisomerase I and IIα[6]DNA intercalation and stabilization of the enzyme-DNA cleavage complexVaries by derivative; some show GI50 < 8 µM in cancer cell lines[6]
Camptothecin and derivatives (e.g., Topotecan) Topoisomerase IBinds to the topoisomerase I-DNA complex, preventing DNA re-ligationLow nanomolar to micromolar range
Etoposide (VP-16) Topoisomerase IIForms a ternary complex with topoisomerase II and DNA, preventing re-ligation of the DNA strandsMicromolar range
Doxorubicin Topoisomerase IIDNA intercalation and inhibition of topoisomerase II progressionMicromolar range
Experimental Protocol: Topoisomerase I DNA Relaxation Assay

Objective: To assess the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol

  • Test compound and positive control (e.g., Camptothecin) dissolved in DMSO

  • Agarose gel (1%) containing 0.5 µg/mL ethidium bromide

  • TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each 20 µL reaction should contain: Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations (or DMSO for control).

  • Add human topoisomerase I (e.g., 1 unit) to each reaction mixture, except for the negative control (no enzyme).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer at a constant voltage (e.g., 100V) until the dye front has migrated approximately two-thirds of the gel length.

  • Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-treated control.

Visualizing the Topoisomerase Inhibition Signaling Pathway

Topoisomerase_Inhibition cluster_dna DNA Replication/Transcription cluster_inhibition Inhibition cluster_outcome Cellular Outcome Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase I/II Supercoiled_DNA->Topoisomerase binds to Relaxed_DNA Relaxed DNA Topoisomerase->Relaxed_DNA relaxes DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage leads to Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->Topoisomerase inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of topoisomerase inhibition by quinoline derivatives.

Metalloenzyme Inhibition (Histone Deacetylases - HDACs)

Metalloenzymes are a class of enzymes that require metal ions for their catalytic activity. 8-Hydroxyquinolines, with their metal-chelating properties, are logical candidates for metalloenzyme inhibition. Histone deacetylases (HDACs) are zinc-dependent enzymes that play a crucial role in epigenetic regulation, and their inhibition is a therapeutic strategy for cancer. Some 8-substituted quinoline-2-carboxamide derivatives have been identified as potent HDAC inhibitors.[8]

Comparative Analysis: 8-HQ Derivatives vs. Established HDAC Inhibitors
Compound ClassTarget HDACsMechanism of ActionPotency (IC50)
8-Substituted Quinoline-2-Carboxamides Pan-HDACsZinc chelation in the active siteVaries by derivative; one compound showed an IC50 of 0.050 µM[8]
Vorinostat (SAHA) Class I and II HDACsBinds to the zinc-containing catalytic domainNanomolar to low micromolar range
Romidepsin (Istodax®) Class I HDACsZinc-binding thiol groupNanomolar range
Trichostatin A (TSA) Class I and II HDACsReversible, potent inhibitor that chelates the active site zincNanomolar range
Experimental Protocol: In Vitro HDAC Activity Assay

Objective: To measure the inhibitory activity of a test compound against a specific HDAC isotype.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Developer solution (containing Trichostatin A and a trypsin-like protease)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Test compound and positive control (e.g., Vorinostat) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Add 5 µL of diluted test compound or control to the wells of a 96-well plate.

  • Add 20 µL of the HDAC enzyme diluted in assay buffer to each well.

  • Incubate for 10 minutes at 37°C.

  • Add 25 µL of the fluorogenic substrate to each well to start the reaction.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of the developer solution.

  • Incubate for 15 minutes at room temperature.

  • Read the fluorescence on a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value as described previously.

Visualizing the HDAC Inhibition Logical Relationship

HDAC_Inhibition cluster_epigenetics Epigenetic Regulation cluster_inhibitor Inhibitor cluster_outcome Cellular Outcome Histone Histone HDAC HDAC HDAC->Histone Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC deacetylates Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HQ_Derivative 8-HQ Derivative HQ_Derivative->HDAC inhibits

Logical flow of HDAC inhibition by 8-HQ derivatives.

Conclusion

While the specific biological targets of this compound remain to be definitively elucidated, the extensive research on the broader 8-hydroxyquinoline class provides a strong foundation for target validation studies. The primary proposed mechanisms revolve around the inhibition of key cellular machinery such as the proteasome, topoisomerases, and metalloenzymes like HDACs, often leveraging the scaffold's inherent metal-chelating properties.

For researchers and drug development professionals, the comparative data and experimental protocols provided in this guide offer a framework for validating these potential targets. By employing these established assays and comparing the activity of novel 3,4-dihydroquinolin-2(1H)-one derivatives with known inhibitors, a clearer understanding of their therapeutic potential and mechanism of action can be achieved. Future investigations should focus on direct enzyme inhibition assays and cellular target engagement studies to unequivocally identify the primary biological partners of this promising class of compounds.

References

In Vivo Efficacy of 8-Hydroxyquinoline and Dihydroquinolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of derivatives based on the 8-hydroxyquinoline and 3,4-dihydroquinolin-2(1H)-one scaffolds. Due to limited publicly available data on the direct comparative in vivo efficacy of multiple 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives, this document synthesizes findings from studies on structurally related compounds, focusing on their antifungal and anticancer activities. The information presented is collated from peer-reviewed studies and is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of selected 8-hydroxyquinoline and quinolinone derivatives in antifungal and anticancer studies. These compounds have been chosen for their structural relevance and the availability of published in vivo data.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives

CompoundAnimal ModelFungal StrainDosageEfficacyReference
L14 (Novel 8-hydroxyquinoline derivative)Murine model of systemic candidiasisCandida albicans2 mg/kgDemonstrated better efficacy than clioquinol in reducing fungal burden and extending survival.[1]
Clioquinol (8-hydroxy-5-chloro-7-iodoquinoline)Murine model of systemic candidiasisCandida albicansNot specified in abstractUsed as a comparator, showed lower efficacy than L14.[1]

Table 2: Antitumor Activity of an 8-Hydroxyquinoline Derivative

CompoundAnimal ModelCancer TypeDosageEfficacy
8-hydroxy-2-quinolinecarbaldehyde (Compound 3) Athymic nude mice with subcutaneous xenograftHep3B hepatocellular carcinoma10 mg/kg/day (intraperitoneal injection for 9 days)Completely abolished the growth of the xenograft tumor with no histological damage to vital organs.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate the design and replication of studies.

Murine Model of Systemic Candidiasis

This protocol is a generalized procedure based on common practices for evaluating the in vivo efficacy of antifungal agents against Candida albicans.[1][2][3]

1. Inoculum Preparation:

  • Candida albicans strains are cultured on Sabouraud dextrose agar.

  • A single colony is then grown overnight in a suitable broth medium (e.g., YPD broth) at 30°C with shaking.

  • The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer.

  • The final inoculum is prepared by diluting the cell suspension in PBS to the desired concentration (e.g., 3.5 × 10^5 cfu/mL).[1]

2. Animal Infection:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR strains) are used.[2]

  • For systemic infection, a specific volume of the prepared C. albicans inoculum is injected intravenously via the tail vein.

3. Treatment Administration:

  • Test compounds (e.g., 8-hydroxyquinoline derivatives) are formulated in a suitable vehicle.

  • The compounds are administered to the mice at specified dosages and schedules (e.g., intraperitoneal injection).

4. Efficacy Evaluation:

  • Survival Study: Mice are monitored daily for a set period, and the survival rate in treated groups is compared to the control group.

  • Fungal Burden Determination: At specific time points post-infection, mice are euthanized. Organs such as the kidneys and tongue are aseptically removed, weighed, and homogenized in PBS.[4] The homogenates are serially diluted and plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.[4][5]

Hepatocellular Carcinoma (HCC) Xenograft Model

This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to assess the antitumor efficacy of test compounds.[6][7][8]

1. Cell Culture:

  • Human hepatocellular carcinoma cell lines (e.g., Hep3B or HepG2) are cultured in appropriate media under standard conditions.[7][9]

2. Animal Model:

  • Immunodeficient mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of the human tumor cells.[8]

3. Tumor Implantation:

  • A suspension of a specified number of HCC cells in a suitable medium (e.g., saline or Matrigel) is prepared.

  • The cell suspension is injected subcutaneously into the flank of each mouse.[8]

4. Treatment:

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound is administered according to the planned dosage and route (e.g., intraperitoneal injection).

5. Efficacy Assessment:

  • Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Body Weight: The body weight of the mice is monitored as an indicator of toxicity.

  • Histopathological Analysis: At the end of the study, tumors and major organs are collected for histological examination to assess tumor necrosis and any treatment-related toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway relevant to the anticancer activity of some quinolinone derivatives and a proposed mechanism of action for antifungal 8-hydroxyquinoline derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Quinolinone Quinolinone Derivative Quinolinone->VEGFR2 Inhibition Antifungal_Mechanism cluster_fungal_cell Fungal Cell Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Demethylase 14-alpha-demethylase Lanosterol->Demethylase Substrate Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane HQ_Derivative 8-Hydroxyquinoline Derivative HQ_Derivative->Demethylase Inhibition Demethylase->Ergosterol Product

References

A Head-to-Head Comparison of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one and its Unsaturated Counterpart, 8-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the saturated heterocycle, 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, and its unsaturated analog, 8-Hydroxyquinolin-2(1H)-one. While direct head-to-head experimental data for the parent molecules is limited in publicly available literature, this document compiles and contrasts available data on their derivatives to offer insights into their respective chemical and biological profiles. The information presented herein is intended to guide researchers in the fields of medicinal chemistry and drug discovery.

Chemical Structures

CompoundStructure
This compoundthis compound
8-Hydroxyquinolin-2(1H)-one8-Hydroxyquinolin-2(1H)-one

Synthesis Overview

The synthesis of these two core structures involves distinct chemical strategies.

This compound , the saturated analog, can be synthesized through various methods, including the reduction of the corresponding unsaturated quinolinone. One common approach involves the catalytic hydrogenation of 8-hydroxyquinolin-2(1H)-one.

8-Hydroxyquinolin-2(1H)-one , the unsaturated core, is a well-known scaffold. Its synthesis often involves cyclization reactions. For instance, it can be prepared from 2-aminophenol through reactions like the Skraup synthesis or modifications thereof, which involve condensation with α,β-unsaturated carbonyl compounds.

Comparative Biological Activity

Derivatives of both 8-hydroxyquinolin-2(1H)-one and its dihydro- counterpart have been investigated for a range of biological activities, primarily focusing on their antioxidant and anti-inflammatory potential. The presence of the phenolic hydroxyl group and the lactam moiety in both structures suggests their potential to interact with biological targets.

Antioxidant Activity

The antioxidant properties of quinolinone derivatives are often attributed to the hydrogen-donating ability of the phenolic hydroxyl group. The degree of unsaturation in the heterocyclic ring can influence the electronic properties of the molecule and, consequently, its radical scavenging capacity.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Derivatives of the unsaturated 8-hydroxyquinoline have been shown to possess anti-inflammatory properties. For example, certain derivatives have been found to inhibit serotonin-, agar-, and carrageenan-induced edema in rats[3]. The mechanism of action for some quinoline derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. Several novel quinoline derivatives have shown high selectivity and potent inhibitory activity against COX-2, with IC50 values in the sub-micromolar range[4][5].

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives of the two core structures. It is important to note that these are not direct comparisons of the parent molecules but provide a general overview of the potential of each scaffold.

Compound ClassAssayTest CompoundIC50 / ActivitySource
8-Hydroxyquinoline Derivatives (Unsaturated) DPPH Radical Scavenging5-Amino-8-hydroxyquinoline8.70 μM[1]
DPPH Radical ScavengingVarious 8-hydroxyquinoline derivatives0.8–2.49 mg/mL[2]
Anti-inflammatory (Carrageenan-induced paw edema)Enteroseptol and Nitroxoline (8-hydroxyquinoline derivatives)Inhibition at 50 mg/kg (oral)[3]
COX-2 InhibitionNovel Pyrazole-Quinoline Hybrids0.1 - 0.11 μM[4]
COX-2 Inhibition2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid derivative0.077 μM[5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol Outline:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a known concentration.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control (containing the solvent instead of the test compound) and a blank (containing the solvent only) are also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages, such as the RAW 264.7 cell line, produce large amounts of NO upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Protocol Outline:

  • RAW 264.7 macrophage cells are seeded in a multi-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a longer period (e.g., 24 hours).

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development (a pink to magenta azo dye).

  • The absorbance is measured at a wavelength of around 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathway Modulation

Quinoline and its derivatives have been reported to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The inhibition of these pathways can lead to a reduction in the expression of pro-inflammatory genes.

Potential NF-κB Signaling Inhibition

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory cytokines and enzymes. Quinoline derivatives may inhibit this pathway at various points.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation phosphorylates IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) sequestration Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription activates IκBα Degradation->NF-κB (p50/p65) releases Quinolinone\nDerivatives Quinolinone Derivatives Quinolinone\nDerivatives->IKK Complex Potential Inhibition Quinolinone\nDerivatives->IκBα Degradation Potential Inhibition Pro-inflammatory\nMediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory\nMediators leads to

Caption: Potential inhibition of the NF-κB signaling pathway by quinolinone derivatives.

Potential MAPK Signaling Inhibition

The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals into cellular responses, including inflammation.

MAPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress / Mitogens Stress / Mitogens Receptor Receptor Stress / Mitogens->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Quinolinone\nDerivatives Quinolinone Derivatives Quinolinone\nDerivatives->MAPKKK Potential Inhibition Quinolinone\nDerivatives->MAPKK Potential Inhibition Quinolinone\nDerivatives->MAPK Potential Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response leads to

Caption: Potential modulation of the MAPK signaling cascade by quinolinone derivatives.

Conclusion

Both this compound and 8-Hydroxyquinolin-2(1H)-one represent promising scaffolds for the development of novel therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory research. The unsaturated 8-hydroxyquinoline framework has been more extensively studied, with numerous derivatives demonstrating potent biological activities. The saturation of the heterocyclic ring in this compound alters the planarity and electronic nature of the molecule, which could lead to differences in biological activity and target selectivity. Further direct comparative studies of these two parent molecules are warranted to fully elucidate their structure-activity relationships and therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Comparative Analysis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Core Scaffolds

The structure of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one combines two key pharmacophores, each with a well-documented history of diverse biological activities. This inherent duality suggests a high probability of a broad interaction profile with various biological targets.

  • 8-Hydroxyquinoline: This moiety is a well-known metal ion chelator and is the foundation for numerous compounds with a wide array of biological effects. Its derivatives have been investigated for their potential as anticancer, antimicrobial, antifungal, and antiviral agents.[1][2][3] The mechanism of action for many of these activities is linked to its ability to bind to metal ions essential for enzymatic functions. Furthermore, 8-hydroxyquinolines have been identified as inhibitors of histone demethylases through high-throughput screening.[4]

  • 3,4-dihydroquinolin-2(1H)-one: This scaffold is present in several FDA-approved drugs and numerous experimental compounds.[5] Its derivatives have demonstrated a variety of pharmacological actions, including phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin and dopamine receptors.[5]

The fusion of these two versatile scaffolds in this compound suggests that it may exhibit a complex pharmacological profile with the potential for cross-reactivity across multiple target families.

Comparative Data on Related Compounds

To illustrate the potential for cross-reactivity, the following table summarizes the biological activities of various derivatives of 8-hydroxyquinoline and 3,4-dihydroquinolin-2(1H)-one against different targets. This data, gathered from multiple studies, highlights the broad activity spectrum associated with these core structures.

Compound ClassDerivative ExampleTarget/AssayActivity (IC50/MIC)Reference
8-Hydroxyquinoline 5-carboxy-8-hydroxyquinolineJMJD2E (Histone Demethylase)~10 µM[4]
8-hydroxyquinolyl benzoateStreptococcus mutans1.95 µg/mL (MIC)[6]
8-hydroxyquinolyl benzoateCandida albicans3.9 µg/mL (MIC)[6]
L14 (a novel 8-hydroxyquinoline derivative)Candida albicans0.25 µg/mL (MIC)[7]
2-isopropy-5,7-dichloro-8-hydroxyquinolineDengue Virus Serotype 2 (DENV2)3.03 µM (IC50)[8]
3,4-dihydroquinolin-2(1H)-one CilostazolPhosphodiesterase 3 (PDE3)0.2 µM (IC50)[5]
AripiprazoleDopamine D2 Receptor1.1 nM (Ki)[5]
Carteololβ-adrenergic Receptor3.1 nM (Ki)[5]
Compound 8a (a novel derivative)Aldose Reductase (AKR1B1)0.035 µM (IC50)

Experimental Protocols

The data presented in this guide is derived from various experimental methodologies. Below are outlines of common protocols used to assess the activity of such compounds.

Enzyme Inhibition Assay (Example: Histone Demethylase JMJD2E)
  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50).

  • Principle: A quantitative high-throughput screening (qHTS) assay can be employed. The assay measures the enzymatic activity by detecting a product of the reaction, often through fluorescence or mass spectrometry.

  • Procedure:

    • The enzyme (e.g., JMJD2E) is incubated with its substrate (e.g., a methylated histone peptide) and necessary co-factors (e.g., Fe(II), 2-oxoglutarate).

    • The test compound is added at varying concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified. For JMJD2E, this could be the demethylated peptide, often detected by mass spectrometry for confirmation.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Example: Minimum Inhibitory Concentration - MIC)
  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: The broth microdilution method is a common technique.

  • Procedure:

    • A standardized suspension of the microorganism (e.g., Candida albicans) is prepared.

    • Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.

    • The microbial suspension is added to each well containing the diluted compound.

    • Positive (microbe without compound) and negative (medium only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Potential Cross-Reactivity and Screening

The following diagrams illustrate the concept of cross-reactivity and a typical workflow for its assessment.

Cross_Reactivity_Concept cluster_compound This compound cluster_targets Potential Biological Targets Compound Core Compound Enzymes Enzymes (e.g., Kinases, Demethylases) Compound->Enzymes Inhibition/Activation Receptors Receptors (e.g., GPCRs, Ion Channels) Compound->Receptors Binding/Modulation DNA DNA/RNA Compound->DNA Intercalation/Binding Microbes Microbial Targets (e.g., Bacteria, Fungi) Compound->Microbes Antimicrobial Action

Caption: Potential interaction pathways for this compound.

Screening_Workflow cluster_workflow Cross-Reactivity Screening Workflow Start Test Compound HTS High-Throughput Screening (e.g., Broad Target Panel) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Identified Hits End Cross-Reactivity Profile Hit_ID->End No Significant Hits Selectivity Selectivity Profiling (Comparison against related targets) Dose_Response->Selectivity In_Vivo In Vivo / Cellular Assays Selectivity->In_Vivo In_Vivo->End

Caption: A generalized workflow for assessing the cross-reactivity of a compound.

Conclusion and Recommendations

The chemical architecture of this compound, combining the versatile 8-hydroxyquinoline and 3,4-dihydroquinolin-2(1H)-one scaffolds, strongly suggests the potential for a wide range of biological activities and, consequently, a significant likelihood of cross-reactivity with multiple off-target proteins. The data from related compounds underscores this potential, showing activity across diverse target classes including enzymes, receptors, and microbial pathogens.

For researchers and drug development professionals working with this or structurally similar compounds, it is imperative to:

  • Conduct Broad Panel Screening: Early-stage screening against a diverse panel of receptors, enzymes, and other relevant biological targets is crucial to identify potential off-target interactions.

  • Perform Dose-Response Studies: For any identified "hits," detailed dose-response studies should be conducted to determine the potency of the interaction.

  • Assess Selectivity: The selectivity of the compound for its intended target over off-targets should be quantified to establish a therapeutic window.

By proactively investigating the potential for cross-reactivity, researchers can better predict the safety and efficacy of novel therapeutic agents, ultimately de-risking the drug development process.

References

Validating the In Vivo Mechanism of Action of 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized in vivo mechanism of action of 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one against established alternatives. Due to the limited direct in vivo data on this compound, its mechanism is inferred from its structural similarity to 8-hydroxyquinoline and its derivatives, which are known for their neuroprotective properties. The primary proposed mechanism revolves around metal ion chelation, reduction of oxidative stress, and modulation of amyloid-beta aggregation, particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Comparative Analysis of Neuroprotective Quinolinone Derivatives

The following tables summarize the performance and characteristics of this compound (hypothesized) and its key alternatives, Clioquinol and PBT2, based on available preclinical and clinical data.

Table 1: In Vivo Efficacy in Animal Models of Alzheimer's Disease

CompoundAnimal ModelAdministration Route & DosageKey Efficacy EndpointsOutcome
This compound TBD (Hypothesized)TBDReduction in amyloid-beta plaques, Improved cognitive function (e.g., Morris Water Maze)TBD
Clioquinol TgCRND8 mice[1]Oral, 30 mg/kg/day[2]Reduced amyloid-beta plaque burden in cortex and hippocampus, Reversal of working memory impairments.[1]Significant reduction in pathology and improvement in cognition.[1]
PBT2 Transgenic mouse models of ADOralRapidly restores cognition, Lowers cerebrospinal fluid (CSF) levels of amyloid-β42.[3]Improved cognitive function and reduced Aβ levels in preclinical models.[3] Phase IIa clinical trials showed good tolerability and some cognitive benefits.[3]

Table 2: Proposed Mechanism of Action

CompoundPrimary MechanismSecondary Effects
This compound Metal Ion Chelation (Copper, Zinc) - HypothesizedReduction of metal-induced oxidative stress, Inhibition of metal-mediated amyloid-beta aggregation - Hypothesized
Clioquinol Metal protein attenuating compound; binds copper and zinc.[1]Reduces amyloid-beta aggregation and toxicity.[1]
PBT2 Copper/zinc ionophore.[3]Facilitates clearance of amyloid-beta aggregates.

Detailed Experimental Protocols

The following are detailed methodologies for key in vivo experiments relevant to validating the neuroprotective mechanism of action of quinolinone derivatives.

In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
  • Animal Model: TgCRND8 mice, which overexpress a mutant form of the amyloid precursor protein (APP) and develop amyloid plaques and cognitive deficits.[1]

  • Compound Administration:

    • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Route of Administration: Oral gavage.

    • Dosage: To be determined by dose-ranging studies. For comparison, Clioquinol is administered at 30 mg/kg/day.[2]

    • Duration: Chronic treatment, for example, from 2 to 6 months of age.

  • Behavioral Assessment (Morris Water Maze): To assess spatial learning and memory.[4][5]

    • Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

    • Procedure:

      • Acquisition Phase (5 days): Four trials per day. Mice are released from different quadrants and timed for how long it takes to find the hidden platform (escape latency).

      • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Histological Analysis:

    • Tissue Preparation: Mice are euthanized, and brains are collected. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen for biochemical analysis.[6]

    • Immunohistochemistry for Amyloid-beta Plaques:

      • Brain sections (40 µm) are cut.[7]

      • Antigen retrieval is performed using formic acid.[8]

      • Sections are incubated with a primary antibody against amyloid-beta (e.g., 6E10).[9]

      • A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is applied.

      • Plaques are visualized using a chromogen (e.g., DAB) and quantified using image analysis software.[6]

  • Biochemical Analysis:

    • ELISA for Amyloid-beta Levels: Brain homogenates are used to measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.[9]

Visualizations

Signaling Pathway Diagram

Hypothesized Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Neuronal Cell MetalIons Excess Metal Ions (Cu2+, Zn2+) AbetaOligomers Toxic Amyloid-β Oligomers & Aggregates MetalIons->AbetaOligomers Promotes Aggregation ROS Reactive Oxygen Species (ROS) MetalIons->ROS Catalyzes Formation AbetaMonomers Amyloid-β Monomers AbetaMonomers->AbetaOligomers Compound 8-Hydroxy-3,4- dihydroquinolin-2(1h)-one Compound->MetalIons Compound->AbetaOligomers Inhibits Aggregation OxidativeStress Oxidative Stress & Neuronal Damage ROS->OxidativeStress In Vivo Validation Workflow Start Start: Hypothesis Formulation AnimalModel Select Animal Model (e.g., TgCRND8 Mice) Start->AnimalModel Dosing Administer Compound (Test vs. Vehicle vs. Positive Control) AnimalModel->Dosing Behavioral Behavioral Testing (Morris Water Maze) Dosing->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Histology Histological Analysis (Immunohistochemistry for Aβ) Tissue->Histology Biochemistry Biochemical Analysis (ELISA for Aβ levels) Tissue->Biochemistry DataAnalysis Data Analysis & Interpretation Histology->DataAnalysis Biochemistry->DataAnalysis Conclusion Conclusion on In Vivo Mechanism of Action DataAnalysis->Conclusion

References

Safety Operating Guide

Prudent Disposal of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Considerations

Given the absence of specific toxicity data, 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one should be handled as a hazardous substance. The related compound, 8-Hydroxyquinoline, is known to be toxic if swallowed, a skin and eye irritant, and may cause an allergic skin reaction.[1][2][3][4] Furthermore, it is suspected of causing genetic defects and is very toxic to aquatic life.[2][3][4] Therefore, stringent safety measures are necessary to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum recommended PPE when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before use.To prevent skin contact. The related 8-Hydroxyquinoline can cause skin irritation and may be harmful if absorbed through the skin.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes. 8-Hydroxyquinoline is known to cause serious eye irritation.[1]
Skin and Body A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of airborne particles. The inhalation of dust from related compounds can cause respiratory tract irritation.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, secure containment, and clear labeling.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

    • Keep solid waste separate from liquid waste.

  • Containment:

    • Solid Waste: Collect an unused, excess, or contaminated solid this compound in a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.

    • Contaminated Materials: Any materials grossly contaminated with the compound, such as pipette tips, weigh boats, or paper towels from a spill cleanup, should be placed in the same solid waste container.

    • Liquid Waste: If the compound is in solution, it should be collected in a sealed, leak-proof, and chemically compatible liquid waste container. Do not pour any solution containing this compound down the drain.[2][3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Identify the contents, including the full chemical name: "this compound" and its CAS number: "52749-50-5".

    • Indicate the approximate quantity of the waste.

    • Include the date of accumulation and the name of the generating researcher or laboratory.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[1][4]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste transfer.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • For large spills, contact your institution's emergency response team.

  • Control and Contain:

    • If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.

  • Cleanup:

    • Wearing the appropriate PPE, carefully sweep or scoop up the solid material and place it into the designated hazardous waste container.

    • Use a damp cloth or absorbent pad to decontaminate the area, placing all cleanup materials into the waste container.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Disposal cluster_spill Spill Response A Identify Waste (this compound) B Don Appropriate PPE A->B C Segregate Solid/Liquid Waste B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F Spill Spill Occurs Alert Alert & Evacuate Spill->Alert Cleanup Cleanup with PPE Alert->Cleanup DisposeSpill Dispose of Cleanup Materials as Hazardous Waste Cleanup->DisposeSpill DisposeSpill->D

Caption: Disposal workflow for this compound.

This procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting. By adhering to these steps and consulting with institutional safety professionals, researchers can maintain a safe environment and ensure regulatory compliance.

References

Personal protective equipment for handling 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown toxicity of this compound, a conservative approach to PPE is mandatory.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should always be worn. A face shield is required when there is a significant risk of splashes, such as during transfers of solutions or handling larger quantities.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for providing adequate protection against minor splashes.[2] It is crucial to inspect gloves before each use and change them frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental contact.[4] For procedures with a higher risk of splashes, a chemically resistant apron or gown should be considered.
Respiratory Protection Use in a Chemical Fume HoodAll handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Operational Plan: From Receipt to Use

A structured operational plan is critical to ensure the safe handling of this compound at every stage.

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Based on supplier information for this specific compound, storage at 2-8°C in a sealed, dry container is recommended. All containers must be clearly labeled with the chemical name and any known hazard warnings.[5]

  • Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.[4]

  • Weighing and Aliquoting : All weighing and preparation of stock solutions should be performed in a chemical fume hood to minimize the risk of inhalation.

  • Experimental Use : When used in experiments, ensure that the apparatus is set up to contain the chemical and prevent its release into the laboratory environment.

  • Post-Handling : After handling, all surfaces and equipment should be decontaminated. Hands should be washed thoroughly, even after removing gloves.[6]

The following diagram illustrates a safe workflow for handling novel chemical compounds.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh and Prepare Solutions prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment and Surfaces handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste According to Protocol clean2->clean3 start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of as non-hazardous waste (consult local guidelines) is_contaminated->non_hazardous_waste No segregate Segregate into solid, liquid, and sharps containers hazardous_waste->segregate label_waste Label container with 'Hazardous Waste' and full chemical name segregate->label_waste contact_ehs Contact EHS for pickup label_waste->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one
Reactant of Route 2
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。